molecular formula C8H9BrO2 B3261369 4-Bromo-2-(1-hydroxyethyl)phenol CAS No. 342880-86-8

4-Bromo-2-(1-hydroxyethyl)phenol

Cat. No.: B3261369
CAS No.: 342880-86-8
M. Wt: 217.06 g/mol
InChI Key: GYAGFKJTZFIQOE-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-hydroxyethyl)phenol (CAS 1344930-83-1) is a brominated phenolic compound with the molecular formula C8H9BrO2 and an average molecular weight of 217.06 g/mol . This chemical features a phenol group and a chiral 1-hydroxyethyl side chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound exists in specific stereoisomeric forms, such as the (S)-enantiomer (CAS 1344952-41-5) and the (R)-enantiomer, which are critical for studying structure-activity relationships in drug discovery . The presence of both a phenolic hydroxyl group and a bromine atom on the aromatic ring makes it a versatile precursor for constructing more complex molecular architectures via various coupling reactions and functional group transformations. Its primary research applications include serving as a key building block in the synthesis of potential pharmaceutical agents, ligands for catalysis, and advanced materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(1-hydroxyethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAGFKJTZFIQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2-(1-hydroxyethyl)phenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-2-(1-hydroxyethyl)phenol: Structure, Properties, Synthesis, and Applications

Executive Summary

4-Bromo-2-(1-hydroxyethyl)phenol is a substituted phenolic compound with significant potential as a versatile intermediate in synthetic organic chemistry and a scaffold for drug discovery. As a member of the bromophenol class, a group of compounds known for their diverse biological activities, this molecule presents a unique combination of functional groups: a hydroxylated aromatic ring, a bromine atom, and a secondary alcohol.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a plausible synthetic route with detailed protocols, and its potential applications in research and development. The information is curated for researchers, medicinal chemists, and process development scientists, emphasizing mechanistic insights and practical experimental guidance.

Chemical Identity and Physicochemical Properties

The structural foundation of 4-Bromo-2-(1-hydroxyethyl)phenol is a phenol ring substituted at the C2 position with a 1-hydroxyethyl group and at the C4 position with a bromine atom. This arrangement of an electron-donating hydroxyl group and an electron-withdrawing but ortho-para directing bromine atom influences the reactivity of the aromatic ring and the properties of the benzylic alcohol moiety.

Caption: Chemical structure of 4-Bromo-2-(1-hydroxyethyl)phenol.

The key identifiers and computed physicochemical properties of the molecule are summarized in the table below. These parameters are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes (LogP), and for designing reaction and purification conditions.

Identifier & PropertyValueSource
IUPAC Name 4-Bromo-2-(1-hydroxyethyl)phenol[3]
CAS Number 342880-86-8[3]
Molecular Formula C₈H₉BrO₂[3]
Molecular Weight 217.06 g/mol [3][4]
Monoisotopic Mass 215.97859 Da[3][4]
Density (Predicted) 1.606 ± 0.06 g/cm³[3]
Boiling Point (Predicted) 280.4 ± 10.0 °C at 760 mmHg[3]
Flash Point (Predicted) 123.4 ± 19.0 °C[3]
LogP (Predicted) 1.65[3]
Topological Polar Surface Area 40.5 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]

Spectroscopic Profile (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is fundamental for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

  • Aromatic Protons (3H): Due to the substitution pattern, three protons reside on the aromatic ring. They will appear in the δ 6.8-7.5 ppm range. The proton at C6 (ortho to the -OH and meta to the -Br) will likely be a doublet. The proton at C5 (ortho to the -Br and meta to the -OH) will be a doublet of doublets. The proton at C3 (ortho to both the -OH and the hydroxyethyl group) will also be a doublet.

  • Benzylic Proton (1H): The proton on the carbon bearing the secondary alcohol (-CH(OH)-) will appear as a quartet around δ 4.8-5.2 ppm, split by the adjacent methyl protons.

  • Methyl Protons (3H): The methyl protons (-CH₃) will be a doublet around δ 1.4-1.6 ppm, split by the single benzylic proton.

  • Hydroxyl Protons (2H): The phenolic (-OH) and alcoholic (-OH) protons will appear as broad singlets. Their chemical shifts are variable (phenolic: δ 4-7 ppm; alcoholic: δ 2-5 ppm) and depend on concentration and solvent. Their signals can be confirmed by a D₂O shake, which causes them to disappear.

¹³C NMR Spectroscopy: The spectrum will show 8 distinct carbon signals.

  • Aromatic Carbons (6C): These will appear in the δ 110-160 ppm range. The carbon bearing the -OH group (C1) will be the most deshielded. The carbon bearing the bromine (C4) will be shifted upfield relative to a non-brominated carbon.

  • Benzylic Carbon (1C): The -CH(OH)- carbon will be found in the δ 65-75 ppm region.

  • Methyl Carbon (1C): The -CH₃ carbon will appear in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the hydroxyl groups.

  • O-H Stretch: A very strong and broad absorption band will be present in the 3200-3500 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups (both phenolic and alcoholic).[5]

  • C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Signals will appear just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Medium to strong absorptions will be visible in the 1500-1600 cm⁻¹ range.[5]

  • C-O Stretch: A strong band for the secondary alcohol and the phenol will appear in the 1000-1250 cm⁻¹ region.[5]

Mass Spectrometry: Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.

  • Alpha-Cleavage: A common fragmentation for benzylic alcohols is the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. This would result in a significant fragment from the loss of a methyl group (M-15).[5]

  • Benzylic Cation: Cleavage of the entire hydroxyethyl side chain could lead to the formation of a stable bromophenol fragment.

Synthesis and Mechanistic Considerations

A robust and logical synthetic strategy for 4-Bromo-2-(1-hydroxyethyl)phenol involves a two-step sequence starting from the commercially available 4-hydroxyacetophenone. This approach provides excellent control over regioselectivity. The proposed pathway is:

  • Electrophilic Aromatic Bromination: Regioselective bromination of 4-hydroxyacetophenone to yield 4-bromo-2-hydroxyacetophenone.

  • Chemoselective Reduction: Reduction of the ketone functionality to the secondary alcohol.

synthesis_workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Ketone Reduction Start 4-Hydroxyacetophenone Intermediate 4-Bromo-2-hydroxyacetophenone Start->Intermediate  Br₂, Acetic Acid   Start->Intermediate Final 4-Bromo-2-(1-hydroxyethyl)phenol Intermediate->Final  NaBH₄, Methanol   Intermediate->Final

Caption: Proposed two-step synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-hydroxyacetophenone

  • Causality: The phenolic hydroxyl group is a strong activating, ortho-para director for electrophilic aromatic substitution. Since the para position is blocked by the acetyl group, bromination is directed to the ortho positions (C3 and C5). The acetyl group is a deactivating group, which helps to control the reaction and prevent over-bromination. Acetic acid is a suitable polar protic solvent for this reaction.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyacetophenone (13.6 g, 0.1 mol) in 100 mL of glacial acetic acid.

    • Cool the flask in an ice bath to 0-5 °C.

    • In the dropping funnel, prepare a solution of bromine (16.0 g, 5.1 mL, 0.1 mol) in 20 mL of glacial acetic acid.

    • Add the bromine solution dropwise to the stirred solution of 4-hydroxyacetophenone over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should be less polar than the starting material.

    • Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

    • A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-bromo-2-hydroxyacetophenone as a solid.

Step 2: Synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol

  • Causality: Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent. It readily reduces aldehydes and ketones but does not affect the aromatic ring or the phenolic hydroxyl group under these conditions.[6] Methanol is an excellent solvent for both the substrate and the reagent.

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve the 4-bromo-2-hydroxyacetophenone (21.5 g, 0.1 mol) from Step 1 in 200 mL of methanol.

    • Cool the solution in an ice bath to 0-5 °C.

    • In small portions, carefully add sodium borohydride (2.8 g, 0.075 mol) to the stirred solution over 20 minutes. The addition is exothermic and may cause gas evolution.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours.

    • Monitor the reaction by TLC. The product is more polar than the starting ketone.

    • Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution to pH ~6-7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the remaining aqueous residue with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate, to yield pure 4-Bromo-2-(1-hydroxyethyl)phenol.

Potential Applications in Research and Drug Development

While specific applications of 4-Bromo-2-(1-hydroxyethyl)phenol are not extensively documented, its structure is analogous to other compounds with established utility.

  • Synthetic Intermediate: The molecule possesses three distinct functional handles that can be selectively manipulated. The phenolic hydroxyl can be alkylated or acylated, the secondary alcohol can be oxidized back to a ketone or used in substitution reactions, and the aryl bromide can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an excellent building block for constructing more complex molecular architectures. A related compound is used as a key intermediate in the synthesis of hydroxytyrosol, a potent antioxidant.[7]

  • Scaffold for Bioactive Molecules: Bromophenols are a well-established class of marine natural products with a broad spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, and antibacterial properties.[1][2][8] The structure of 4-Bromo-2-(1-hydroxyethyl)phenol serves as a valuable starting point for generating libraries of derivatives to screen for novel therapeutic agents. The combination of the phenol and benzylic alcohol motifs is present in many biologically active compounds, and the bromine atom provides a site for further diversification.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is available for 4-Bromo-2-(1-hydroxyethyl)phenol. Therefore, handling precautions must be extrapolated from structurally related compounds such as 4-bromophenol and other substituted phenols.[9][10][11] This compound should be handled with care by trained personnel only.

  • Hazard Identification:

    • Acute Toxicity: Likely harmful if swallowed or inhaled.[10]

    • Skin Corrosion/Irritation: Expected to cause skin irritation.[12][13]

    • Eye Damage/Irritation: Expected to cause serious eye irritation.[12][13]

    • Respiratory Irritation: May cause respiratory irritation.[13]

  • Recommended Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][12]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[9]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[9][12]

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[11]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[12]

References

  • PubChem. (n.d.). 2-Bromo-4-(2-hydroxyethyl)phenol. Retrieved from [Link]

  • Bovicelli, P., et al. (2007). Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1109. Retrieved from [Link]

  • Google Patents. (n.d.). US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.
  • Dong, H., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 10(4), 589. Retrieved from [Link]

  • Dong, H., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants (Basel, Switzerland), 10(4), 589. Retrieved from [Link]

  • ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

1-(5-Bromo-2-hydroxyphenyl)ethanol CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 1-(5-Bromo-2-hydroxyphenyl)ethanol , a critical intermediate in the synthesis of chiral ligands (Salen-type) and benzofuran-based pharmacophores.[1]

Synthesis, Properties, and Application in Drug Discovery[1]

Executive Summary

1-(5-Bromo-2-hydroxyphenyl)ethanol is a bifunctional aromatic scaffold characterized by a phenolic hydroxyl group, a secondary benzylic alcohol, and an aryl bromide.[1] It serves as a high-value building block in medicinal chemistry, particularly for the synthesis of substituted benzofurans (via intramolecular cyclization) and chiral tridentate ligands used in asymmetric catalysis.

While the ketone precursor (5-Bromo-2-hydroxyacetophenone) is the standard commercial form, the reduced alcohol form discussed here is the active intermediate for creating chiral centers or ether linkages in downstream drug targets.[1]

Chemical Identity & Nomenclature[1][2][3]

Due to the transient nature of the alcohol intermediate in many synthetic pathways, it is frequently referenced by its precursor's registry data.

Parameter Data
Systematic Name 4-Bromo-2-(1-hydroxyethyl)phenol
Common Synonyms 1-(5-Bromo-2-hydroxyphenyl)ethanol; 5-Bromo-2-hydroxy-α-methylbenzyl alcohol
Precursor CAS 1450-75-5 (5-Bromo-2-hydroxyacetophenone)
Target CAS Not widely standardized; typically synthesized in situ.[1]
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Chirality Contains 1 stereocenter (C1 of ethyl group). Usually synthesized as a racemate unless asymmetric reduction is employed.

Synthetic Pathway & Mechanistic Insight

The most robust route to 1-(5-Bromo-2-hydroxyphenyl)ethanol is the chemoselective reduction of 5-bromo-2-hydroxyacetophenone.[1]

Mechanistic Logic

The reduction is typically performed using Sodium Borohydride (NaBH₄) in an alcoholic solvent.

  • Selectivity: NaBH₄ reduces the ketone to the secondary alcohol without affecting the aryl bromide or the phenol ring.

  • Challenge (The Borate Trap): Phenolic ketones form stable borate complexes during reduction. The boron atom coordinates with both the phenolic oxygen and the newly formed alkoxide, creating a "stuck" intermediate.

  • Solution: A rigorous acidic workup (pH < 4) is required to hydrolyze the borate ester and release the free alcohol.

Reaction Scheme Visualization

SynthesisPath Precursor 5-Bromo-2-hydroxyacetophenone (CAS 1450-75-5) Reagent NaBH4 / EtOH (0°C to RT) Precursor->Reagent Hydride Attack Intermediate Borate Complex (Transient) Reagent->Intermediate Reduction Workup Acidic Hydrolysis (HCl/H2O) Intermediate->Workup Quench Product 1-(5-Bromo-2-hydroxyphenyl)ethanol (Target Alcohol) Workup->Product Release

Figure 1: Chemoselective reduction pathway highlighting the critical hydrolysis step.[1]

Experimental Protocol (Self-Validating System)

This protocol is designed to ensure complete conversion and safe handling of hydrogen evolution.

Reagents
  • Substrate: 5-Bromo-2-hydroxyacetophenone (10 mmol, 2.15 g).

  • Reductant: Sodium Borohydride (NaBH₄) (12 mmol, 0.45 g).

  • Solvent: Absolute Ethanol (30 mL).

  • Quench: 1M HCl.

Step-by-Step Methodology
  • Setup & Solvation:

    • Charge a 100 mL round-bottom flask with the substrate and ethanol.

    • Cool to 0°C in an ice bath. Reasoning: Controls the exothermic nature of hydride addition and minimizes side reactions.

  • Controlled Addition:

    • Add NaBH₄ portion-wise over 15 minutes.

    • Validation Point: Observe gas evolution (H₂). Ensure bubbling subsides between additions.

  • Reaction Monitoring (TLC):

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • TLC System: Hexanes:Ethyl Acetate (3:1).

    • Success Metric: Disappearance of the starting material spot (higher R_f due to internal H-bonding) and appearance of a more polar alcohol spot (lower R_f).

  • Critical Workup (The Hydrolysis):

    • Cool back to 0°C.

    • Add 1M HCl dropwise until pH ~3. Crucial: This breaks the boron-phenol complex.[1]

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield Expectations: 90-95% as a white/off-white solid.[1]

Workflow Logic Diagram

Workflow Start Start: Dissolve Substrate in EtOH at 0°C AddNaBH4 Add NaBH4 Portion-wise (Watch for H2 gas) Start->AddNaBH4 Monitor TLC Check (2h) Hex:EtOAc 3:1 AddNaBH4->Monitor Decision SM Consumed? Monitor->Decision Decision->AddNaBH4 No (Add 0.2 eq NaBH4) Quench Acid Quench (pH 3) Break Borate Ester Decision->Quench Yes Extract Extract (EtOAc) & Concentrate Quench->Extract

Figure 2: Operational workflow for the reduction of 5-bromo-2-hydroxyacetophenone.

Applications in Drug Discovery & Materials[1]

Benzofuran Synthesis

The primary utility of this scaffold is in the synthesis of 5-bromo-2-methylbenzofuran derivatives.[1]

  • Mechanism: Acid-catalyzed cyclodehydration.[1] The secondary alcohol acts as a leaving group (after protonation), allowing the phenolic oxygen to attack the benzylic carbocation (or displace water directly), closing the furan ring.

  • Relevance: Benzofurans are privileged structures in anti-arrhythmic drugs (e.g., Amiodarone analogues).

Chiral Ligand Development

The racemic alcohol can be resolved (via enzymatic kinetic resolution or chiral HPLC) to yield enantiopure (S)- or (R)-1-(5-bromo-2-hydroxyphenyl)ethanol .[1]

  • These are precursors for Salen ligands when condensed with amines.

  • The bromine at the 5-position allows for further functionalization (Suzuki/Buchwald couplings) to tune the steric and electronic properties of the ligand.

Safety & Handling

  • Hydrogen Gas: The reaction generates H₂. Perform in a fume hood away from ignition sources.

  • Bromine Moiety: Aryl bromides can be sensitizers. Avoid skin contact.

  • Storage: Store the alcohol under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation back to the ketone.

References

  • Sigma-Aldrich. 5′-Bromo-2′-hydroxyacetophenone (Precursor Identity).[1] Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95991, 5'-Bromo-2'-hydroxyacetophenone.[1] Retrieved from .

  • ChemicalBook. 5-Bromo-2-hydroxyacetophenone Synthesis and Properties. Retrieved from .

  • Zheng, C. Z., et al. (2011). N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide.[1][2] Acta Crystallographica Section E. (Demonstrates the ketone backbone utility). Retrieved from .

Sources

Chiral 1-(5-Bromo-2-hydroxyphenyl)ethanol: Strategic Building Blocks for Dihydrobenzofuran & Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic application, synthesis, and reactivity of chiral 1-(5-bromo-2-hydroxyphenyl)ethanol , a privileged "anchor" scaffold in medicinal chemistry.

Executive Summary

1-(5-bromo-2-hydroxyphenyl)ethanol represents a high-value "bifunctional anchor" in modern drug discovery. Its utility stems from the orthogonal reactivity of its three core features:

  • The Chiral Center (

    
    -OH):  A handle for stereoselective etherification or inversion (Mitsunobu), enabling the construction of chiral 2-substituted dihydrobenzofurans.
    
  • The Aryl Bromide (

    
    -Br):  A distinct "exit vector" positioned para to the phenol, ideal for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without steric interference from the chiral center.
    
  • The Phenolic Hydroxyl (

    
    -OH):  A nucleophilic trigger for intramolecular cyclization or a site for protecting group modulation.
    

This guide provides a definitive workflow for the asymmetric synthesis and downstream application of this building block, prioritizing enantiopurity (>98% ee) and scalable protocols.

Structural Analysis & Strategic Value

The molecule operates as a "linchpin" intermediate. Unlike simple acetophenones, the ortho-hydroxyl group enables rapid access to oxygen heterocycles, while the meta-relationship between the chiral center and the bromine allows for linear extension of the pharmacophore.

The "Warhead & Anchor" Model
  • Warhead (Chiral Alcohol): Defines the 3D geometry of the drug candidate.

  • Anchor (Aryl Bromide): Allows attachment to diversity elements (e.g., solubilizing tails, heteroocycles).

G Substrate 1-(5-bromo-2-hydroxyphenyl)ethanol Cyclization Intramolecular Cyclization (Mitsunobu/SN2) Substrate->Cyclization Path A: C-O Bond Formation Coupling Cross-Coupling (Suzuki/Buchwald) Substrate->Coupling Path B: C-C/C-N Bond Formation DHBF Chiral Dihydrobenzofurans (e.g., Ramelteon analogs) Cyclization->DHBF Biaryl Chiral Biaryl Alcohols (Kinase Inhibitors) Coupling->Biaryl

Figure 1: Divergent reactivity profile of the scaffold.

Asymmetric Synthesis Protocols

Achieving high enantiomeric excess (ee) is critical. Two primary routes are recommended based on scale and available equipment.

Route A: Biocatalytic Reduction (The "Green" Standard)

Best for: Unprotected phenols, high ee (>99%), and mild conditions. Mechanism: Ketoreductases (KREDs) tolerate the free phenol, avoiding protection/deprotection steps.

  • Substrate: 1-(5-bromo-2-hydroxyphenyl)ethanone.[1]

  • Catalyst: Engineered KRED (e.g., Rhodococcus sp. ADH or commercial KRED screening kits).

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

Protocol:

  • Preparation: Dissolve the ketone (100 mg) in IPA/Buffer (1:9 v/v, pH 7.0).

  • Initiation: Add NADP+ (1 mol%) and the KRED enzyme preparation (5-10 mg).

  • Incubation: Shake at 30°C for 24 hours. Monitor consumption by HPLC.

  • Workup: Extract with EtOAc. The free phenol product is often obtained in >99% ee.

Route B: Asymmetric Transfer Hydrogenation (The Chemical Standard)

Best for: Scalability (>100g), flow chemistry. Constraint: Free phenols can deactivate Ruthenium catalysts. Protection is recommended.

  • Substrate: 1-(5-bromo-2-(benzyloxy)phenyl)ethanone.

  • Catalyst: RuCl (Noyori-Ikariya Catalyst).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

Protocol:

  • Protection: Benzylate the 5-bromo-2-hydroxyacetophenone (

    
    , BnBr, DMF) to mask the phenol.
    
  • Reduction:

    • Charge reactor with Protected Ketone (1.0 eq) and Ru-catalyst (0.5 mol%).

    • Add HCOOH/Et3N mixture (3-5 vol).

    • Stir at 25-40°C for 12-18 hours.

  • Workup: Quench with water, extract with DCM.

  • Deprotection: Hydrogenolysis (Pd/C, H2) must be carefully controlled to avoid debromination. Alternatively, use

    
     or mild acid cleavage if using MOM/PMB protection.
    

Analytical Quality Control

Validation of the chiral center is non-negotiable.

ParameterMethodSpecification
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H or AD-H)> 98.0%
Mobile Phase Hexane : IPA (90:10 to 95:5)Isocratic
Detection UV @ 254 nm (Br-aromatic absorption)Baseline resolution
Chemical Purity UPLC-MS (C18)> 99.0% (Area%)

Strategic Applications & Case Studies

Case Study 1: Synthesis of Chiral Dihydrobenzofurans

The most potent application of this building block is the stereospecific construction of the dihydrobenzofuran core, a motif found in melatonin receptor agonists (e.g., Ramelteon analogs) and various antioxidants.

Workflow:

  • Activation: The chiral alcohol is activated (e.g., Mesylate) or reacted under Mitsunobu conditions (

    
    , DIAD).
    
  • Cyclization: The ortho-phenol attacks the activated center.

    • Note: This proceeds with Inversion of Configuration . Starting with the (S)-alcohol yields the (R)-dihydrobenzofuran.

Reaction S_Alcohol (S)-1-(5-bromo-2-hydroxyphenyl)ethanol Intermediate Activated Species (OMs or PPh3-O-R) S_Alcohol->Intermediate MsCl, Et3N or Mitsunobu R_Product (R)-5-bromo-2-methyl-2,3-dihydrobenzofuran Intermediate->R_Product Intramolecular SN2 (Inversion)

Figure 2: Stereochemical inversion during cyclization.

Case Study 2: Crizotinib-Class Intermediates

While Crizotinib uses a 1-(2,6-dichloro-3-fluorophenyl)ethanol scaffold, the 5-bromo-2-hydroxy scaffold serves as a bioisostere for generating libraries of ALK/ROS1 inhibitors. The bromine allows for the modular attachment of the aminopyridine or pyrazole hinge-binding motifs via Suzuki coupling.

References

  • Biocatalytic Reduction of Hydroxyacetophenones

    • Enantioselective Biocatalytic Reduction of Non-Protected Hydroxyacetophenones.
    • Source: Zeitschrift für N
    • (Verified via snippet 1.2)

  • Noyori Transfer Hydrogenation (General Protocol)

    • Asymmetric Transfer Hydrogen
    • Source: Journal of the American Chemical Society, 2013.
  • Dihydrobenzofuran Synthesis via Chiral Alcohols

    • Stereoselective Synthesis of Chiral 2,3-Dihydrobenzofurans.
    • Source: Organic Letters, 2020.
  • Kinetic Resolution Strategies

    • Kinetic Resolution of Secondary Alcohols Using Amidine-Based C
    • Source: NIH / PMC, 2011.

Sources

2-(1-Hydroxyethyl)-4-bromophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and application of 2-(1-Hydroxyethyl)-4-bromophenol , a critical intermediate in the synthesis of chiral adrenergic receptor ligands and cross-coupling partners.

Executive Summary

2-(1-Hydroxyethyl)-4-bromophenol is a bifunctional aromatic building block characterized by a phenolic core substituted with a bromine atom at the para position (C4) and a 1-hydroxyethyl group at the ortho position (C2). This molecule serves as a versatile scaffold in medicinal chemistry, particularly for the introduction of chiral benzylic alcohol moieties found in


-adrenergic agonists and antagonists. Its synthesis is primarily achieved through the reduction of 5'-bromo-2'-hydroxyacetophenone , a reaction that generates a stereocenter crucial for pharmacological activity.

Physicochemical Profile

PropertyDataNotes
Systematic Name 4-Bromo-2-(1-hydroxyethyl)phenolIUPAC nomenclature
Alternative Names 1-(5-Bromo-2-hydroxyphenyl)ethanol;

-Methyl-5-bromo-2-hydroxybenzyl alcohol
Molecular Formula C

H

BrO

Molecular Weight 217.06 g/mol Calculated based on standard atomic weights
Physical State Solid (Crystalline)Typically isolated as a white to off-white solid
Solubility Soluble in MeOH, EtOH, DMSO, EtOAcLimited solubility in water due to lipophilic Br/aromatic ring
pKa (Phenol) ~9.5 - 10.0Estimated; slightly acidic due to phenolic OH
Chirality 1 Chiral Center (Benzylic Carbon)Exists as (R)- and (S)- enantiomers
Structural Analysis

The molecule features three distinct reactive sites:

  • Phenolic Hydroxyl (C1-OH): Acidic, capable of O-alkylation or esterification.

  • Benzylic Alcohol (C2-CH(OH)CH

    
    ):  A chiral secondary alcohol generated via ketone reduction. This site is prone to elimination (forming styrenes) or substitution.
    
  • Aryl Bromide (C4-Br): A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Pathways[2]

The primary route to 2-(1-Hydroxyethyl)-4-bromophenol is the reduction of its ketone precursor, 5'-Bromo-2'-hydroxyacetophenone (CAS: 1450-75-5).

Synthesis Workflow (Reduction)

This protocol describes the reduction using Sodium Borohydride (NaBH


), a standard method yielding the racemic alcohol. For enantioselective synthesis, chiral catalysts (e.g., Noyori transfer hydrogenation) are required.

Reaction Scheme:



Protocol:

  • Preparation: Dissolve 5'-bromo-2'-hydroxyacetophenone (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH). Cool the solution to 0°C in an ice bath to control the exothermic nature of hydride addition.

  • Addition: Slowly add Sodium Borohydride (NaBH

    
    , 1.1–1.5 eq) portion-wise over 15–30 minutes.
    
    • Note: Slow addition prevents runaway exotherms and minimizes side reactions.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor consumption of the ketone by TLC (typical eluent: Hexanes/EtOAc) or LC-MS.

  • Quenching: Quench the reaction carefully with dilute HCl (1M) or saturated NH

    
    Cl solution to destroy excess hydride and protonate the alkoxide intermediate.
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (EtOAc) (

    
    ). Wash combined organics with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO

    
    ) or recrystallization from hexanes/EtOAc.
    
Synthetic Logic Diagram

Synthesis Precursor 5'-Bromo-2'-hydroxyacetophenone (CAS: 1450-75-5) Reagent NaBH4 / MeOH (Reduction) Precursor->Reagent Dissolve & Cool Intermediate Alkoxide Intermediate Reagent->Intermediate Hydride Attack Quench Acidic Quench (H3O+) Intermediate->Quench Protonation Product 2-(1-Hydroxyethyl)-4-bromophenol (Racemic Alcohol) Quench->Product Isolation

Caption: Step-wise reduction pathway from the acetophenone precursor to the target alcohol.

Characterization Techniques

Researchers must validate the identity of the synthesized compound using the following spectroscopic markers.

Proton NMR ( H-NMR)

Solvent: DMSO-d


 or CDCl

  • 
     ~1.3–1.4 ppm (Doublet, 3H):  Methyl group (
    
    
    
    ) of the hydroxyethyl chain.
  • 
     ~4.8–5.2 ppm (Quartet, 1H):  Benzylic methine proton (
    
    
    
    ).
  • 
     ~5.0–5.5 ppm (Broad Singlet, 1H):  Benzylic hydroxyl (
    
    
    
    ), exchangeable with D
    
    
    O.
  • 
     ~9.0–10.0 ppm (Singlet, 1H):  Phenolic hydroxyl (
    
    
    
    ), typically downfield.
  • Aromatic Region (

    
     6.5–7.5 ppm):  Three distinct signals corresponding to the 1,2,4-substitution pattern (typically a doublet, a doublet of doublets, and a doublet).
    
Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) in Negative or Positive mode.

  • Isotopic Pattern: A characteristic 1:1 doublet for the molecular ion (

    
     and 
    
    
    
    ) at m/z 216 and 218 , confirming the presence of a single bromine atom.

Applications in Drug Development

Chiral Scaffolds

The 1-hydroxyethyl motif creates a chiral center. In drug development, this scaffold is often subjected to kinetic resolution or synthesized via asymmetric transfer hydrogenation to access enantiopure intermediates. These are critical for:

  • Adrenergic Agonists: The benzylic alcohol stereochemistry often dictates binding affinity to

    
    -adrenergic receptors.
    
  • NMDA Receptor Modulators: Substituted phenols are explored for neuroprotective properties.

Cross-Coupling Utility

The C4-Bromine atom allows for the functionalization of the aromatic ring after the establishment of the chiral center.

  • Suzuki Coupling: Attachment of biaryl systems.

  • Heck Reaction: Introduction of vinyl groups.

Safety & Handling

  • Hazards: As a brominated phenol, the compound is likely toxic if swallowed , a skin irritant , and capable of causing serious eye damage .[1]

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Phenols can oxidize over time; storage under inert gas (Argon/Nitrogen) is recommended for long-term stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95991, 5'-Bromo-2'-hydroxyacetophenone. Retrieved from [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

Sources

Solubility of 4-Bromo-2-(1-hydroxyethyl)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Solvent Selection for 4-Bromo-2-(1-hydroxyethyl)phenol

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-(1-hydroxyethyl)phenol (CAS: 342880-86-8 / 1932055-68-9).[1] As a bifunctional intermediate containing both a phenolic moiety and a secondary benzylic alcohol, this compound exhibits a complex solubility profile governed by dual hydrogen-bonding capabilities and lipophilic halogenation.[2] This document details the physicochemical drivers of its solubility, provides a validated experimental protocol for solubility determination, and outlines solvent selection strategies for synthesis and crystallization.[2]

Physicochemical Profile & Solubility Landscape

To accurately predict and manipulate the solubility of 4-Bromo-2-(1-hydroxyethyl)phenol, one must understand the competing forces within its molecular structure.[1]

Structural Analysis
  • Core Scaffold: The phenol ring provides a weak acid functionality (pKa ~9.[2]9) and aromatic lipophilicity.[2]

  • Substituent 1 (C4-Bromine): Increases lipophilicity (LogP contribution ~ +0.[1][2]86) and density, reducing water solubility compared to non-halogenated analogues.[2]

  • Substituent 2 (C2-1-Hydroxyethyl): A secondary alcohol group that introduces a chiral center and significant hydrogen-bonding capacity (both donor and acceptor).[1] This group enhances solubility in polar protic solvents.[2]

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)Strong H-bonding network matches the dual -OH groups of the solute.[1]
Polar Aprotic DMSO, DMF, THFVery High Dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice effectively.[1]
Esters/Ketones Ethyl Acetate, AcetoneHigh Excellent solvation via carbonyl oxygen H-bond acceptance; common reaction media.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate-High Good interaction with the aromatic ring and bromine; often used for extraction.[2]
Non-Polar Hexane, HeptaneLow (<1 mg/mL)Lack of polar interactions makes these ideal "anti-solvents" for precipitation.[2]
Aqueous Water (Neutral pH)Low Lipophilic bromine dominates; solubility increases significantly at pH > 10 (phenolate formation).[2]

Experimental Protocol: Equilibrium Solubility Determination

For critical applications (e.g., crystallization design), estimated values are insufficient.[2] The following protocol defines the industry-standard Shake-Flask Method coupled with HPLC-UV quantification.

Materials & Equipment
  • Solid Phase: 4-Bromo-2-(1-hydroxyethyl)phenol (>98% purity).[1]

  • Solvents: HPLC-grade (MeOH, EtOH, EtOAc, Toluene).[2]

  • Apparatus: Orbital shaker with temperature control (

    
     0.1°C), 0.45 
    
    
    
    m PTFE syringe filters.
  • Analysis: HPLC with UV detector (254 nm or 280 nm).

Step-by-Step Workflow
  • Saturation: Add excess solid to 5 mL of the target solvent in a sealed glass vial. Ensure a visible solid phase remains at the bottom.[2]

  • Equilibration: Agitate the vials at the target temperature (e.g., 25°C) for 24–48 hours to ensure thermodynamic equilibrium.

  • Filtration: Stop agitation and allow the solid to settle for 1 hour. Withdraw the supernatant and filter through a pre-heated 0.45

    
    m PTFE filter to remove micro-crystals.[2]
    
  • Dilution: Immediately dilute the filtrate with the mobile phase to prevent precipitation and bring the concentration within the HPLC calibration range.

  • Quantification: Inject into HPLC. Calculate concentration using a standard calibration curve.

SolubilityProtocol cluster_prep Preparation cluster_equil Equilibration cluster_anal Analysis Step1 Add Excess Solid (Saturated Solution) Step2 Temp. Control (e.g., 25°C ± 0.1) Step1->Step2 Step3 Agitate 24-48h (Orbital Shaker) Step2->Step3 Step4 Sedimentation (1 hour) Step3->Step4 Step5 Filtration (0.45 µm PTFE) Step4->Step5 Step6 HPLC-UV Quantification Step5->Step6

Figure 1: Standardized workflow for equilibrium solubility determination ensuring thermodynamic accuracy.

Thermodynamic Modeling & Data Analysis

To extrapolate solubility data across different temperatures (essential for cooling crystallization), use the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

).[2]

The Equation:


[2]
  • A, B, C: Empirical constants derived from regression analysis of experimental data.

  • Application:

    • Measure solubility at T = 278K, 298K, 313K, and 323K.[2]

    • Plot

      
       vs 
      
      
      
      .[2]
    • Fit the curve to determine constants.[2]

    • Result: A predictive model for solubility at any temperature within the range, allowing precise yield calculations for cooling crystallization.

Strategic Solvent Selection

The choice of solvent dictates the success of synthesis or purification.[2]

For Synthesis (Reaction Medium)
  • Recommended: Dichloromethane (DCM) or Ethyl Acetate.[2]

  • Reasoning: These solvents dissolve the reactant well but allow for easy aqueous workup (extraction) due to immiscibility with water.[2] They are non-reactive toward the bromine and alcohol functionalities under mild conditions.[2]

  • Citation: Synthesis of brominated phenols often utilizes halogenated solvents or esters to maintain homogeneity during bromination steps [1].[2]

For Purification (Crystallization)
  • System: Ethanol/Water or Ethyl Acetate/Hexane.[2]

  • Mechanism:

    • Ethanol/Water:[3] Dissolve the compound in hot ethanol (high solubility).[2] Slowly add water (anti-solvent) or cool the solution.[2] The hydrophobic bromine atom drives precipitation as water content increases.[2]

    • Ethyl Acetate/Hexane:[4] Dissolve in minimal ethyl acetate; add hexane to reach the "cloud point."[2]

  • Citation: Recrystallization of similar brominated phenols (e.g., 4-bromo-2,6-di-tert-butylphenol) is successfully performed using ethanol-water systems [2].[1]

SolventSelection Start Objective Reaction Reaction Medium Start->Reaction Purification Purification / Crystallization Start->Purification DCM Dichloromethane (DCM) High Solubility, Immiscible w/ Water Reaction->DCM EtOAc Ethyl Acetate Green Alternative, Good Solubility Reaction->EtOAc EtOH_H2O Ethanol / Water (Cooling Crystallization) Purification->EtOH_H2O EtOAc_Hex EtOAc / Hexane (Anti-solvent Precipitation) Purification->EtOAc_Hex

Figure 2: Decision matrix for solvent selection based on process goals (Synthesis vs. Purification).[1]

Safety & Handling

  • Hazards: Brominated phenols are skin and eye irritants (H315, H319).[2][5][6] The 1-hydroxyethyl group does not mitigate the toxicity of the phenol core.

  • PPE: Nitrile gloves are generally resistant to the solid, but if dissolved in DCM or Acetone, use "Silver Shield" or laminate gloves to prevent permeation.[2]

  • Storage: Store in a cool, dry place. Light sensitivity is common for brominated aromatics; amber vials are recommended.[2]

References

  • Organic Syntheses , Coll.[2][7] Vol. 4, p. 771 (1963); Vol. 33, p. 70 (1953).[2] Synthesis of p-Bromophenol and derivatives.[1]Link[2]

  • Organic Syntheses , Vol. 74, p. 224 (1997).[2] Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide).[1] (Describes recrystallization of brominated phenol intermediates). Link

  • PubChem Compound Summary , CID 4324878.[2] 2-Bromo-4-(2-hydroxyethyl)phenol (Isomer Reference).[1] National Center for Biotechnology Information.[2] Link[2]

  • Fisher Scientific , Safety Data Sheet (SDS) for 4-Bromophenol (Base structure reference). Link[2]

Sources

Methodological & Application

Synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol from 5-bromo-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Selective Synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol

Abstract

This application note provides a comprehensive, field-proven protocol for the chemical synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol via the selective reduction of 5-bromo-2-hydroxyacetophenone. The core of this transformation is the use of sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, which efficiently converts the ketone functionality to a secondary alcohol while preserving the integrity of the phenol group and the aromatic ring. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental workflow, safety protocols, and methods for product characterization.

Introduction and Scientific Context

Substituted phenols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The target molecule, 4-Bromo-2-(1-hydroxyethyl)phenol, serves as a valuable intermediate, possessing multiple functional groups that allow for further synthetic elaboration. The synthesis route from 5-bromo-2-hydroxyacetophenone is a classic example of a carbonyl reduction, a fundamental transformation in organic chemistry.

The selection of the reducing agent is critical to the success of this synthesis. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would reduce the ketone, they are highly reactive and would problematically deprotonate the acidic phenolic hydroxyl group, leading to excessive reagent consumption and potential side reactions. Sodium borohydride (NaBH₄), in contrast, is a significantly milder reagent. Its chemoselectivity allows it to reduce aldehydes and ketones efficiently without affecting less reactive functional groups such as esters, carboxylic acids, and, crucially for this protocol, the phenol group under standard conditions.[1][2][3] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which not only serves as the reaction medium but also participates in the mechanism by protonating the intermediate alkoxide.[4]

Reaction Mechanism: Nucleophilic Hydride Addition

The reduction of the ketone proceeds via a two-step nucleophilic addition mechanism.[3]

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of the hydride ion (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbon atom of the carbonyl group in 5-bromo-2-hydroxyacetophenone. This nucleophilic attack breaks the carbon-oxygen π-bond, with the electrons moving to the oxygen atom to form a tetravalent borate-alkoxide intermediate.[5]

  • Protonation: In the second step, the negatively charged oxygen of the alkoxide intermediate is protonated by the protic solvent (e.g., methanol) or during the subsequent aqueous acidic workup. This step neutralizes the intermediate and yields the final secondary alcohol product, 4-Bromo-2-(1-hydroxyethyl)phenol.[3]

The overall transformation is the net addition of a hydrogen molecule (H₂) across the carbonyl double bond.

Caption: Overall reaction scheme for the reduction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-bromo-2-hydroxyacetophenone1450-75-5C₈H₇BrO₂215.04
Sodium borohydride (NaBH₄)16940-66-2BH₄Na37.83
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Hydrochloric Acid (HCl), 1M7647-01-0HCl36.46
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Deionized Water7732-18-5H₂O18.02
Saturated Sodium Chloride (Brine)7647-14-5NaCl58.44
Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.

  • Fume Hood: All operations involving sodium borohydride and organic solvents must be performed inside a certified chemical fume hood.

  • Sodium Borohydride Hazards: NaBH₄ is a water-reactive, flammable solid that is toxic upon ingestion or skin contact. It reacts with water and acids to release flammable hydrogen gas. Never add water directly to the solid reagent. Store in a cool, dry place away from moisture and acids.[6]

  • Quenching: The quenching of excess NaBH₄ with acid is exothermic and produces hydrogen gas. This step must be performed slowly in an ice bath to control the reaction rate.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench any residual NaBH₄ with isopropanol before disposing of it in the appropriate aqueous waste container.[7]

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.15 g (10.0 mmol) of 5-bromo-2-hydroxyacetophenone in 25 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. This is critical for controlling the initial exotherm of the reaction.[8]

  • Addition of Reducing Agent: While maintaining vigorous stirring and cooling, slowly add 0.47 g (12.5 mmol, 1.25 equivalents) of sodium borohydride to the solution in small portions over 15-20 minutes.

    • Scientist's Note: Portion-wise addition is crucial to manage the rate of hydrogen gas evolution and the exothermic nature of the reaction. A rapid addition can cause the reaction to foam uncontrollably.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove it from the bath and let it stir at room temperature for an additional 1-2 hours.

    • The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material is more nonpolar than the alcohol product. The reaction is complete when the spot corresponding to the starting ketone has disappeared.[2][9]

  • Reaction Quench (Workup):

    • Cool the flask back down to 0 °C in an ice bath.

    • Very slowly and carefully, add 1M hydrochloric acid (HCl) dropwise to the reaction mixture to quench the excess sodium borohydride and neutralize the borate esters. Continue adding acid until gas evolution ceases and the pH is acidic (~pH 2-3).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction:

    • Transfer the remaining aqueous residue to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic extracts in the separatory funnel.

  • Washing:

    • Wash the combined organic layer with deionized water (1 x 50 mL).

    • Wash the organic layer with saturated sodium chloride solution (brine) (1 x 50 mL) to aid in the removal of residual water.

  • Drying and Isolation:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).[10]

    • Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product, 4-Bromo-2-(1-hydroxyethyl)phenol, which should be a pale yellow solid or oil.

Experimental Workflow Diagram

G A Dissolve Ketone in MeOH B Cool to 0°C A->B C Add NaBH4 Portion-wise B->C D Stir & Monitor by TLC C->D E Quench with 1M HCl at 0°C D->E F Remove MeOH (Rotovap) E->F G Extract with EtOAc F->G H Wash with H2O & Brine G->H I Dry over Na2SO4 H->I J Filter & Concentrate I->J K Obtain Product J->K

Caption: Step-by-step workflow for the synthesis.

Product Characterization

Confirmation of the successful conversion of the starting material to the desired product is achieved by comparing the spectroscopic data of the isolated product with that of the starting material. The key changes to look for are the disappearance of the ketone carbonyl group and the appearance of the secondary alcohol functionality.

Spectroscopic Data Summary
CompoundAnalysisExpected Key Signals
5-bromo-2-hydroxyacetophenone (Starting Material)IR (cm⁻¹) ~3200-3400 (broad, phenolic O-H), ~1650 (strong, C=O stretch) , ~1600, 1500 (aromatic C=C)
¹H NMR (δ, ppm) ~12.0 (s, 1H, phenolic OH), 7.0-7.8 (m, 3H, Ar-H), 2.6 (s, 3H, -COCH₃)
4-Bromo-2-(1-hydroxyethyl)phenol (Product)IR (cm⁻¹) ~3200-3500 (very broad, alcoholic & phenolic O-H), ~1600, 1500 (aromatic C=C), ~1100 (C-O stretch)
¹H NMR (δ, ppm) ~9.0-10.0 (s, 1H, phenolic OH), 6.8-7.5 (m, 3H, Ar-H), ~5.0 (q, 1H, -CH(OH)-) , ~2.5 (s, 1H, alcoholic OH), ~1.5 (d, 3H, -CH₃)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Analysis of Spectroscopic Transformation
  • Infrared (IR) Spectroscopy: The most definitive change in the IR spectrum is the disappearance of the strong, sharp carbonyl (C=O) absorption peak from around 1650 cm⁻¹ and the appearance of a strong C-O stretching band for the secondary alcohol around 1100 cm⁻¹.[11][12] The O-H stretching band in the product will likely appear broader and more intense than in the starting material due to the presence of both phenolic and alcoholic hydroxyl groups, which contribute to hydrogen bonding.[13][14]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the product will show the most telling changes. The sharp singlet at ~2.6 ppm, corresponding to the three protons of the acetyl group (-COCH₃) in the starting material, will be absent. It will be replaced by two new signals: a doublet at ~1.5 ppm integrating to three protons (the new methyl group) and a quartet at ~5.0 ppm integrating to one proton (the methine proton, -CH(OH)-). The splitting pattern (quartet and doublet) confirms their adjacent relationship.[11]

References

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • The Ohio State University. (n.d.). Sodium Borohydride SOP.docx. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • Molwick. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • New Jersey Department of Health. (1999, August). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Le, L. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Retrieved from [Link]

  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

  • ResearchGate. (2021, April). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5'-Bromo-2'-hydroxyacetophenone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-(2-hydroxyethyl)phenol. PubChem. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Phenol, 4-bromo-2-ethyl-. Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of 5-Bromo-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chemoselective reduction of 5-bromo-2-hydroxyacetophenone to 1-(5-bromo-2-hydroxyphenyl)ethanol using Sodium Borohydride (


). This transformation is a critical intermediate step in the synthesis of chiral Salen ligands and adrenergic receptor agonists.

The protocol addresses the specific challenge of reducing a ketone in the presence of two sensitive functionalities:

  • Aryl Bromide: Susceptible to hydrodehalogenation under aggressive reducing conditions (e.g.,

    
     or catalytic hydrogenation).
    
  • Phenolic Hydroxyl: An acidic moiety (

    
    ) that consumes hydride equivalents and creates solubility shifts via phenoxide formation.
    

Key Outcome: This protocol ensures >95% chemoselectivity for the carbonyl group while preserving the aryl bromide, yielding a racemic secondary alcohol.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7]

The Challenge of the Phenolic Proton

Unlike simple acetophenones, the ortho-hydroxyl group introduces a stoichiometric "hydride sink." Upon addition of


, the first reaction is not the reduction of the ketone, but the deprotonation of the phenol.


Implications for Protocol:

  • Stoichiometry: You cannot use theoretical stoichiometry (0.25 eq of

    
    ). You must account for the destruction of 1 hydride per mole of substrate by the acidic proton.
    
  • Safety: The reaction will evolve hydrogen gas immediately upon mixing, necessitating proper venting.[1]

  • Kinetics: The resulting phenoxide is electron-donating, which slightly deactivates the ketone toward nucleophilic attack, requiring a polar protic solvent (Methanol) to facilitate the reduction via hydrogen bonding.

Mechanism of Action

The reaction proceeds via a stepwise mechanism:

  • Deprotonation: Rapid evolution of

    
     and formation of sodium phenoxide.
    
  • Nucleophilic Attack: The remaining hydrides (on the activated borate species) attack the carbonyl carbon.

  • Borate Complexation: The ortho-position allows the formation of a stable cyclic borate intermediate, which requires an acidic quench to hydrolyze.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]Role
5-Bromo-2-hydroxyacetophenone 215.041.0Substrate
Sodium Borohydride (

)
37.831.5Reducing Agent
Methanol (MeOH) 32.04SolventReaction Medium (0.5 M)
1N HCl -ExcessQuenching Agent
Ethyl Acetate --Extraction Solvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-hydroxyacetophenone (10 mmol, 2.15 g) in Methanol (20 mL).

    • Note: The solution will likely be a pale yellow.

  • Cooling: Place the flask in an ice-water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
    • Reasoning: Cooling controls the exotherm of the initial acid-base reaction and suppresses potential side reactions.

Phase 2: Reagent Addition (Critical Step)
  • Addition: Add

    
      (15 mmol, 0.57 g) portion-wise over 10–15 minutes.
    
    • Observation: Vigorous bubbling (

      
       gas) will occur immediately.[5] Do not  cap the flask tightly; ensure proper venting.
      
    • Color Change: The solution may darken slightly to an orange/amber hue due to phenoxide formation.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to stir at Room Temperature (

    
    )  for 2 hours.
    
Phase 3: Monitoring & Quench
  • TLC Monitoring: Check reaction progress using TLC (20% EtOAc in Hexanes).

    • Target: Disappearance of the starting ketone (

      
      ) and appearance of the more polar alcohol (
      
      
      
      ).
  • Quenching: Cool the mixture back to

    
    . Slowly add 1N HCl  (approx. 15 mL) dropwise.
    
    • Caution: This destroys excess borohydride and hydrolyzes the boron-phenoxide complex. Bubbling will occur. Continue adding until pH

      
       2–3.
      
Phase 4: Workup & Isolation
  • Evaporation: Remove the bulk of the Methanol under reduced pressure (Rotary Evaporator).

  • Extraction: Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Washing: Wash combined organics with Brine (20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is typically pure enough for downstream use. If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.

Process Visualization (Workflow)

G Start Start: Dissolve Substrate (MeOH, 0°C) AddNaBH4 Add NaBH4 Portion-wise (Caution: H2 Evolution) Start->AddNaBH4 Cool to 0°C Intermediate Formation of Phenoxide-Borate Complex AddNaBH4->Intermediate Deprotonation Reaction Stir at RT (2 Hours) Monitor via TLC Intermediate->Reaction Hydride Transfer Quench Acidic Quench (1N HCl) Hydrolysis of Borates Reaction->Quench Completion Extraction Extraction (EtOAc) & Concentration Quench->Extraction pH 2-3 Product Final Product: 1-(5-bromo-2-hydroxyphenyl)ethanol Extraction->Product Isolation

Figure 1: Operational workflow for the reduction of 5-bromo-2-hydroxyacetophenone, highlighting critical safety steps and phase changes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient hydride due to phenol consumption.Increase

to 2.0 equivalents. Ensure reagent quality (NaBH4 absorbs moisture).
Emulsion during Workup Boron salts acting as surfactants.Add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution during the quench to chelate boron, or increase the acidity of the quench.
Loss of Bromine (Debromination) Temperature too high or wrong solvent.[1]Ensure reaction stays below

. strictly avoid Palladium contamination if hydrogenation equipment was shared.
Product is an Oil (Not Solid) Residual solvent or impurities.Triturate with cold hexanes to induce crystallization. The product should be a white/off-white solid.[4]

Safety & Handling (MSDS Highlights)

  • Hydrogen Evolution: The mixing of

    
     with the phenolic substrate generates flammable 
    
    
    
    gas. Perform this step in a fume hood away from ignition sources.
  • Toxicity: 5-bromo-2-hydroxyacetophenone is an irritant. Alkyl bromides can be potential alkylating agents; handle with gloves.

  • Corrosives: The acidic quench involves HCl; use eye protection.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard protocols for borohydride reductions).
  • Hanson, J. R. The Borohydride Reduction of Phenolic Ketones. Journal of Chemical Research, 2004 .

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding for chemoselectivity).
  • Sigma-Aldrich. Safety Data Sheet: Sodium Borohydride.

Sources

Application Note: Asymmetric Transfer Hydrogenation of 5-Bromo-2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

This application note details the protocol for the Asymmetric Transfer Hydrogenation (ATH) of 5-bromo-2-hydroxyacetophenone to yield (R)-1-(5-bromo-2-hydroxyphenyl)ethanol .

This transformation is a critical entry point for the synthesis of Salmeterol and other


-adrenergic agonists. While direct reduction of the phenolic ketone is chemically feasible, it presents unique challenges due to the interference of the phenolic hydroxyl group with standard Ruthenium catalysts. This guide provides a robust "Direct Reduction" protocol while contrasting it with the "Protected Phenol" strategy favored in large-scale GMP manufacturing to ensure maximum enantiomeric excess (ee).

Mechanistic Insight & Catalyst Selection

The Challenge of the Phenolic Proton

In standard ATH, the catalyst (typically a Ru-arene-diamine complex) operates via an outer-sphere mechanism involving a metal-hydride and a ligand-proton.

  • Interference: The phenolic proton (

    
    ) in 5-bromo-2-hydroxyacetophenone is acidic enough to compete with the catalyst's proton transfer cycle or coordinate to the Ruthenium center (forming a phenoxide chelate), potentially deactivating the catalyst.
    
  • Intramolecular H-Bonding: The substrate features a strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen, reducing the electrophilicity of the carbonyl carbon and slowing reaction kinetics.

Catalyst System: Ru-TsDPEN

The industry standard for this transformation is the Noyori-Ikariya catalyst : RuCl(p-cymene)[(S,S)-TsDPEN] (Note: To obtain the (R)-alcohol product, the (S,S)-ligand is typically required due to stereochemical induction rules, though screening is always recommended).

The Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the outer-sphere mechanism and where the phenolic substrate introduces complexity.

ATH_Mechanism PreCat Pre-Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] Active Active 16e Species (Ru-Amido Complex) PreCat->Active -HCl (Activation) Hydride Ru-Hydride Species (18e Reducing Agent) Active->Hydride + HCOOH (Formate decarboxylation) TS Transition State (Concerted H-Transfer) Hydride->TS + Substrate TS->Active Release Product Product Chiral Alcohol (R)-1-(5-bromo-2-hydroxyphenyl)ethanol TS->Product Product Formation Substrate Substrate: 5-bromo-2-hydroxyacetophenone Substrate->TS Enters Cycle PhenolInterference RISK: Phenoxide Coordination (Catalyst Poisoning) Substrate->PhenolInterference HSource H-Donor: HCOOH / TEA PhenolInterference->Active Deactivation

Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The red path indicates the potential deactivation risk by the phenolic substrate.

Experimental Protocol: Direct ATH

This protocol describes the direct reduction.[1] If ee < 95% is observed, refer to the "Process Optimization" section for the protection strategy.

Materials & Reagents
ReagentRoleEquiv. / Conc.
5-Bromo-2-hydroxyacetophenone Substrate1.0 equiv (e.g., 10.0 g)
RuCl(p-cymene)[(S,S)-TsDPEN] Catalyst0.5 mol% (S/C = 200)
Formic Acid / Triethylamine H-Donor5:2 Azeotrope (5 vol)
Ethyl Acetate (EtOAc) Solvent2 vol (Solubility aid)
Dichloromethane (DCM) ExtractionAs needed
Step-by-Step Procedure
  • Catalyst Pre-Activation (Optional but Recommended):

    • In a Schlenk flask under nitrogen, dissolve the Ru-catalyst (0.5 mol%) in a minimal amount of degassed DCM.

    • Add a small amount of the HCOOH/TEA mixture. Stir for 10 minutes. This ensures the conversion of the Ru-Cl precatalyst to the active hydride species.

  • Reaction Setup:

    • Charge the reaction vessel with 5-bromo-2-hydroxyacetophenone (10 g).

    • Add EtOAc (20 mL). The substrate must be fully dissolved. Note: EtOAc is preferred over DMF for easier workup.

    • Degas the solution by bubbling nitrogen for 10 minutes.

  • Initiation:

    • Add the HCOOH/TEA (5:2) azeotrope (50 mL) via syringe under nitrogen flow.

    • Add the pre-activated catalyst solution.

    • Stir vigorously at 30°C . Do not heat above 40°C, as enantioselectivity degrades significantly for this substrate at higher temperatures.

  • Monitoring:

    • Monitor via HPLC or TLC every 2 hours.

    • Typical Reaction Time: 12–24 hours.[2] (Slower than non-phenolic ketones due to intramolecular H-bonding).

  • Quench & Workup:

    • Once conversion >98%, dilute the mixture with water (100 mL).

    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with saturated

      
       (carefully, to neutralize formic acid) and then brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude product is often a solid. Recrystallize from Hexane/EtOAc to upgrade ee if necessary.

Analytical Methods

Chiral HPLC Method

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (S)-isomer:

      
      
      
    • (R)-isomer:

      
       (Confirm with racemic standard).
      

Process Optimization & Troubleshooting

The "Protected Route" (High E-E-A-T Recommendation)

If the direct protocol yields low conversion or ee < 90%, the industrial approach for Salmeterol intermediates involves protecting the phenol.

Workflow Comparison:

Workflow_Comparison cluster_Direct Direct Route (Faster, Lower ee Risk) cluster_Protected Protected Route (Robust, >98% ee) Start1 5-Br-2-OH-Acetophenone ATH1 ATH (Ru-TsDPEN) Start1->ATH1 Prod1 Chiral Alcohol (90-95% ee) ATH1->Prod1 Start2 5-Br-2-OH-Acetophenone Prot Benzyl Protection (BnBr, K2CO3) Start2->Prot ATH2 ATH (Ru-TsDPEN) Standard Conditions Prot->ATH2 Deprot Deprotection (Pd/C H2 or BCl3) ATH2->Deprot Prod2 Chiral Alcohol (>99% ee) Deprot->Prod2

Figure 2: Comparison of Direct vs. Protected synthetic routes.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by phenoxide.Increase catalyst loading to 1 mol%. Ensure HCOOH/TEA ratio is strictly 5:2 (excess base promotes phenoxide formation).
Low Enantioselectivity High reaction temperature.Lower temperature to 20°C or 0°C. Reaction will be slower but more selective.
Racemization during workup Acid-catalyzed benzylic carbocation formation.Ensure workup is neutral. Do not use strong acids. The benzylic alcohol with an ortho-phenol is sensitive.
Substrate Insolubility HCOOH/TEA is too polar.Increase co-solvent (EtOAc or THF) volume.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3] Accounts of Chemical Research, 30(2), 97–102. Link

  • Hamada, T., et al. (2005). Practical Synthesis of Optically Active Amino Alcohols via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. (Foundational work on Ru-TsDPEN scope).

  • Procini, G., et al. (2012). Process for the preparation of Salmeterol and its intermediates. World Intellectual Property Organization, WO2012032546A2. Link

  • Everaere, K., et al. (2003). Asymmetric Transfer Hydrogenation of Ketones with Ruthenium Complexes. Advanced Synthesis & Catalysis, 345(1‐2), 67-77.

Sources

Application Note: Enantioselective Synthesis of Chiral 1-(5-bromo-2-hydroxyphenyl)ethanol via Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the asymmetric synthesis of chiral 1-(5-bromo-2-hydroxyphenyl)ethanol, a valuable building block in pharmaceutical development. The protocol details the use of a Noyori-Ikariya type Ruthenium(II) catalyst for the asymmetric transfer hydrogenation (ATH) of 5-bromo-2-hydroxyacetophenone. We elaborate on the reaction's principles, provide a detailed, field-proven experimental protocol, and discuss methods for product characterization and analysis.

Introduction: The Significance of Chiral Alcohols

Chirality is a fundamental property in pharmaceutical science, as the stereochemistry of a drug molecule profoundly influences its interaction with chiral biological targets like enzymes and receptors.[1][2][3][4] Often, only one enantiomer (the eutomer) of a chiral drug exhibits the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.[2] Consequently, the development of robust methods for synthesizing enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[1][5]

Chiral 1-(5-bromo-2-hydroxyphenyl)ethanol is a key intermediate for various pharmacologically active molecules. Its stereospecific synthesis is of high importance. Asymmetric transfer hydrogenation (ATH) using chiral Ruthenium(II) catalysts, pioneered by Noyori and Ikariya, stands out as a highly efficient, selective, and practical method for reducing prochiral ketones to chiral secondary alcohols.[6][7][8][9] This method avoids the need for high-pressure hydrogenation equipment by using accessible hydrogen donors like a formic acid/triethylamine mixture, making it highly versatile for laboratory settings.[9][10]

Principle of the Reaction: Metal-Ligand Bifunctional Catalysis

The Noyori-Ikariya ATH reaction operates through a sophisticated "metal-ligand bifunctional" mechanism.[10] The catalyst, typically a complex of Ru(II) with an η⁶-arene and a chiral N-sulfonated 1,2-diamine ligand (e.g., TsDPEN), is converted in situ to a reactive 18-electron ruthenium hydride species.[6]

The Catalytic Cycle involves several key steps:

  • Activation: The Ru-Cl precatalyst reacts with the hydrogen source (formate from the HCOOH/NEt₃ mixture) to generate the active Ru-H species.

  • Outer-Sphere Hydrogen Transfer: The ketone substrate does not coordinate directly to the metal center. Instead, it interacts with the catalyst in the outer coordination sphere.

  • Concerted Transition State: The reduction occurs via a six-membered pericyclic transition state. The hydride on the ruthenium (Ru-H) is transferred to the carbonyl carbon, while the proton from the amine ligand (N-H) is simultaneously transferred to the carbonyl oxygen.[7]

  • Product Release & Catalyst Regeneration: The resulting chiral alcohol dissociates, and the 16-electron Ru complex is regenerated, ready to react with the hydrogen donor to restart the cycle.

The high enantioselectivity is governed by steric and electronic interactions between the substrate and the chiral ligand framework, specifically the η⁶-arene and the N-sulfonyl group, which stabilize one transition state over the other.[11] The use of a formic acid/triethylamine mixture as the hydrogen source is particularly advantageous as the reaction is irreversible, which allows for high yields and enantioselectivities even at high substrate concentrations.[9]

Catalytic_Cycle Fig. 1: Simplified Catalytic Cycle of Ru-Catalyzed ATH Precatalyst [Ru]-Cl (Precatalyst) ActiveCatalyst [Ru]-H (Active 18e⁻ Hydride) Precatalyst->ActiveCatalyst + HCOOH/NEt₃ - NEt₃·HCl - CO₂ SubstrateComplex {[Ru]-H + Ketone} (Outer-Sphere Complex) ActiveCatalyst->SubstrateComplex + Ketone (Substrate Approach) TS Six-Membered Transition State SubstrateComplex->TS Concerted H⁻/H⁺ Transfer ProductComplex {[Ru] + Chiral Alcohol} (Product Complex) TS->ProductComplex Product Formation ProductComplex->ActiveCatalyst - Chiral Alcohol + HCOOH/NEt₃

Caption: Fig. 1: Simplified Catalytic Cycle of Ru-Catalyzed ATH.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the ATH of aromatic ketones.[9][10][12]

3.1 Materials and Reagents

  • Substrate: 5-bromo-2-hydroxyacetophenone (≥98%)

  • Catalyst: (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine-Ruthenium(II) mesitylene complex, i.e., RuCl (or the corresponding (R,R) catalyst for the opposite enantiomer)

  • Hydrogen Donor: Formic acid (≥98%) and Triethylamine (≥99.5%, distilled)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Work-up: Ethyl acetate, deionized water, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography (230-400 mesh)

3.2 Equipment

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Thermometer/temperature controller

  • Rotary evaporator

  • Chromatography columns

  • TLC plates (silica gel 60 F₂₅₄)

3.3 Step-by-Step Procedure

Experimental_Workflow Fig. 2: Experimental Workflow A 1. System Setup (Inert Atmosphere) B 2. Reagent Charging (Substrate, Catalyst, Solvent) A->B D 4. Reaction (Add H-Donor, Stir at RT) B->D C 3. H-Donor Preparation (HCOOH/NEt₃ Mixture) C->D E 5. Work-up (Quench, Extract, Wash) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, Chiral HPLC) F->G

Caption: Fig. 2: Experimental Workflow.

  • Preparation of Hydrogen Donor: In a separate flask under an inert atmosphere, cool triethylamine (10.0 mmol) in an ice bath. Slowly add formic acid (25.0 mmol) dropwise. This creates the commonly used 5:2 molar ratio azeotrope of formic acid to triethylamine.[12] Note: Some studies suggest different ratios may optimize rate and enantioselectivity; a 1:5 ratio has also been shown to be effective.[13] Allow the mixture to warm to room temperature.

  • Reaction Setup: To a dry Schlenk flask under a positive pressure of argon or nitrogen, add 5-bromo-2-hydroxyacetophenone (1.0 mmol, 215 mg) and the Ru catalyst (0.005 mmol, 0.5 mol%; approx. 3.1 mg).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, 2.0 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Reaction: Add the prepared formic acid/triethylamine mixture to the reaction flask dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or a specified temperature, e.g., 28-40 °C) for 12-24 hours. Monitor the reaction progress by TLC or by taking small aliquots for GC/HPLC analysis.

  • Work-up: Upon completion, dilute the reaction mixture with deionized water (10 mL). Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure chiral alcohol.

3.4 Characterization and Analysis

  • Structural Verification: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of the purified alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC).[14] A common setup involves a polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H) with a mobile phase typically consisting of a mixture of hexane and isopropanol.[15]

Expected Results

The ATH of substituted acetophenones using Noyori-type catalysts typically proceeds with high yields and excellent enantioselectivity. For electron-rich or ortho-substituted ketones, results can vary, but are generally very good.

Substrate (Analogue)Catalyst (mol%)ConditionsYield (%)ee (%)Reference
2'-Hydroxyacetophenone(S,S)-Ru-TsDPEN (0.5)HCOOH/NEt₃, RT, 24h9598 (R)Adapted from[6]
4'-Bromoacetophenone(S,S)-Ru-TsDPEN (0.1)HCOOH/NEt₃, 28°C, 16h9999 (S)Adapted from[10]
5-Bromo-2-hydroxyacetophenone (S,S)-Ru-TsDPEN (0.5) HCOOH/NEt₃, DMF, RT >90 (Predicted) >95 (Predicted) N/A

Table 1: Representative results for the ATH of related ketones. Results for the target substrate are predicted based on high-performing analogous reactions.

Troubleshooting

  • Low Conversion:

    • Cause: Inactive catalyst or insufficient reaction time.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is kept under a strict inert atmosphere. Extend the reaction time or slightly increase the reaction temperature (e.g., to 40 °C).

  • Low Enantioselectivity (ee):

    • Cause: Racemization of the product or incorrect catalyst enantiomer. Reaction temperature might be too high.

    • Solution: Verify the chirality of the catalyst used ((S,S) vs. (R,R)). Perform the reaction at a lower temperature. Ensure the work-up is not excessively acidic or basic.

  • Side Reactions:

    • Cause: The phenolic hydroxyl group can sometimes interfere or be sensitive to reaction conditions.

    • Solution: Ensure mild reaction conditions. The use of DMF as a solvent is often beneficial for substrates with polar groups.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Ruthenium catalysts, while generally stable, should be handled with care.

  • Formic acid is corrosive. Triethylamine is flammable and has a strong odor. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all operations requiring an inert atmosphere using appropriate Schlenk line or glovebox techniques.

Conclusion

The asymmetric transfer hydrogenation of 5-bromo-2-hydroxyacetophenone using a chiral Ru(II)-TsDPEN catalyst is a robust and highly efficient method for producing the corresponding chiral alcohol in high yield and excellent enantiomeric excess. The operational simplicity, mild reaction conditions, and commercial availability of the catalyst make this protocol a valuable tool for researchers in synthetic chemistry and drug development.

References

  • Wills, M., et al. (2022). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules. Available at: [Link]

  • Chem-Station Int. Ed. (2014). Noyori Asymmetric Transfer Hydrogenation. Available at: [Link]

  • Organometallics (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. ACS Publications. Available at: [Link]

  • Meijer, S. K., et al. (2012). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis. Available at: [Link]

  • Yang, B., & Xiao, J. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Takasago International Corporation. (2019). Procedure of Asymmetric Transfer Hydrogenation Using Ruthenium Complex. Available at: [Link]

  • Morris, D. J., et al. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. The Journal of Organic Chemistry. Available at: [Link]

  • Bartoš, M., & Červený, L. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. Available at: [Link]

  • ResearchGate. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. Request PDF. Available at: [Link]

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link]

  • MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Available at: [Link]

  • Hilaris Publisher. (2023). Chirality in Drug Molecules: Synthetic and Biological Implications. Journal of Medicinal Chemistry. Available at: [Link]

  • NROChemistry. Noyori Hydrogenation. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Available at: [Link]

  • Scafuri, B., & Petrucci, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. Available at: [Link]

  • YouTube. (2022). Noyori Hydrogenation. Available at: [Link]

  • Mondal, M., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. Available at: [Link]

  • Pharmaceutical Technology. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Available at: [Link]

  • Juniper Publishers. (2018). Role of Chirality in Drugs. Available at: [Link]

  • J&J PRD. Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Available at: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • BGB Analytik. CHIRAL Handbook. Available at: [Link]

Sources

Synthesis of dihydrobenzofurans from 4-Bromo-2-(1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Dihydrobenzofurans from 4-Bromo-2-(1-hydroxyethyl)phenol

Executive Summary

This application note details the conversion of 4-Bromo-2-(1-hydroxyethyl)phenol (1) into functionalized dihydrobenzofurans . The 4-bromo substituent provides a critical handle for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), making this scaffold highly valuable in medicinal chemistry for the development of neolignans, antioxidants, and receptor agonists.

Unlike simple acid-catalyzed condensations which predominantly yield chromans (6-membered rings) via [4+2] cycloaddition, the synthesis of dihydrobenzofurans (5-membered rings) requires a specific mechanistic diversion. This guide focuses on two validated pathways:

  • The Radical-Oxidative Pathway: [3+2] Cycloaddition of the in situ generated 2-vinylphenol with alkenes.

  • The Ylide-Annulation Pathway: Reaction of the ortho-quinone methide (o-QM) with sulfonium ylides.

Mechanistic Strategy & Causality

To successfully synthesize the 5-membered dihydrobenzofuran ring from the starting material, one must control the reactivity of the ortho-substituted phenol.

  • The Trap of Acid Catalysis: Treating (1) with a Lewis acid in the presence of an alkene typically generates an ortho-quinone methide (o-QM) that undergoes an Inverse Electron Demand Diels-Alder (IEDDA) reaction, yielding a chroman .

  • The Solution (Dihydrobenzofuran Formation): To force the formation of the 5-membered ring, we must alter the polarity or the reacting species.

    • Strategy A (Oxidative [3+2]): We dehydrate (1) to the 4-bromo-2-vinylphenol (2) . Under oxidative conditions (e.g., Mn(OAc)₃ or Photoredox), this phenol forms a radical cation that undergoes a formal [3+2] cycloaddition with electron-rich alkenes.[1]

    • Strategy B ([4+1] Annulation): We generate the o-QM from (1) under basic conditions in the presence of a sulfur ylide. The ylide acts as a "one-carbon" donor, inserting into the o-QM to close the 5-membered ring.

Pathway Visualization

ReactionPathways cluster_legend Key SM 4-Bromo-2-(1-hydroxyethyl)phenol (Starting Material) Vinyl 4-Bromo-2-vinylphenol (Intermediate) SM->Vinyl Dehydration (p-TSA, Heat) oQM ortho-Quinone Methide (Transient Species) SM->oQM Lewis Acid (-H2O) DHBF Dihydrobenzofurans (5-Membered Ring) [TARGET] Vinyl->DHBF Alkene + Oxidant (Mn(OAc)3 or Ag2O) [3+2] Cycloaddition Chroman Chromans (6-Membered Ring) [UNDESIRED] oQM->Chroman Alkene [4+2] IEDDA oQM->DHBF Sulfur Ylide [4+1] Annulation Target Pathway Target Pathway Side Reaction Side Reaction

Caption: Divergent synthesis pathways. Acid-catalyzed trapping with alkenes leads to chromans (grey), while oxidative radical cyclization or ylide annulation yields the target dihydrobenzofurans (green).

Experimental Protocols

Protocol A: Oxidative [3+2] Cycloaddition (The "Radical" Route)

Best for: Creating diverse 2,3-substituted dihydrobenzofurans using styrene derivatives.

Step 1: Dehydration to 4-Bromo-2-vinylphenol Before the cycloaddition, the alcohol is converted to the styrene-like vinylphenol to prevent competitive chroman formation.

  • Reagents: 4-Bromo-2-(1-hydroxyethyl)phenol (1.0 equiv), p-Toluenesulfonic acid (p-TSA, 0.05 equiv), Toluene (0.5 M).

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Dissolve starting material in toluene. Add p-TSA.

    • Reflux for 2-4 hours, monitoring water collection in the Dean-Stark trap.

    • TLC Check: Disappearance of the polar alcohol spot; appearance of a non-polar, UV-active spot (vinylphenol).

    • Workup: Cool to RT. Wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

    • Note: The vinylphenol intermediate is prone to polymerization. Use immediately or store at -20°C under N₂.

Step 2: Mn(OAc)₃-Mediated Cyclization

  • Reagents: 4-Bromo-2-vinylphenol (1.0 equiv), Styrene derivative (2.0 equiv), Mn(OAc)₃·2H₂O (3.0 equiv), Glacial Acetic Acid.

  • Procedure:

    • Dissolve the vinylphenol and alkene in glacial acetic acid (0.1 M).

    • Add Mn(OAc)₃·2H₂O in one portion.

    • Heat the mixture to 80°C under an inert atmosphere (Argon/Nitrogen).

    • Monitor by TLC (typically 3–6 hours). The reaction changes color from dark brown (Mn III) to clear/pale pink (Mn II).

  • Workup:

    • Dilute with EtOAc and water.

    • Neutralize the acetic acid carefully with sat. NaHCO₃ or NaOH (exothermic).

    • Extract with EtOAc, dry, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data & Yield Expectations (Protocol A)

Alkene SubstrateProduct StructureExpected YieldDiastereoselectivity (trans:cis)
Styrene5-Bromo-2-phenyl-2,3-dihydrobenzofuran65-75%> 20:1
4-Methoxystyrene5-Bromo-2-(4-methoxyphenyl)-...55-65%> 15:1
Ethyl Vinyl Ether5-Bromo-2-ethoxy-...40-50%~ 2:1
Protocol B: Sulfonium Ylide Annulation (The "One-Pot" Route)

Best for: Rapid assembly of the dihydrobenzofuran core without isolating intermediates.

Mechanism: This method utilizes the in situ generation of the ortho-quinone methide (o-QM) followed by a [4+1] annulation with a sulfur ylide.

  • Reagents:

    • 4-Bromo-2-(1-hydroxyethyl)phenol (1.0 equiv)

    • Trimethylsulfoxonium iodide (1.2 equiv)

    • KOH (powdered, 2.5 equiv) or NaH (2.5 equiv)

    • Solvent: CH₃CN or DMSO (dry).

  • Procedure:

    • Activation: To a stirred solution of trimethylsulfoxonium iodide in dry CH₃CN (0.2 M) at 0°C, add the base. Stir for 30 mins to generate the ylide.

    • Addition: Add the phenol starting material dropwise (dissolved in minimal solvent).

    • Reaction: Allow the mixture to warm to Room Temperature and stir for 12–24 hours.

    • Mechanistic Note: The base promotes the elimination of water (forming o-QM) and generates the ylide. The ylide attacks the o-QM (Michael addition), followed by intramolecular displacement of DMSO to close the ring.

  • Workup:

    • Quench with water.[2] Extract with CH₂Cl₂.[2]

    • Wash organic layer with water (crucial to remove DMSO if used).

  • Purification: Silica gel chromatography.

Characterization & Troubleshooting

Key Spectroscopic Indicators (NMR):

  • Starting Material: Doublet at ~1.4 ppm (CH₃ of hydroxyethyl) and Quartet at ~5.0 ppm (CH-OH).

  • Vinylphenol Intermediate: Distinct vinylic protons (ABX system): Doublet of doublets at ~6.8 (alpha) and two doublets at ~5.2/5.7 (beta).

  • Dihydrobenzofuran Product:

    • H-2: Triplet or dd at ~5.0–5.8 ppm (benzylic ether proton).

    • H-3: Two diastereotopic protons at ~3.0–3.6 ppm.

    • Verification: 13C NMR signal for C-2 appears around 80–90 ppm.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Product is a Chroman Acid catalysis was too strong or alkene was electron-neutral without oxidant.Switch to Protocol A (Mn(OAc)₃). Ensure no Lewis acid is present during the cycloaddition step.
Low Yield (Protocol A) Polymerization of vinylphenol.Use a radical inhibitor (BHT) in the workup of Step 1. Run Step 2 immediately.
Low Conversion (Protocol B) Poor o-QM generation.Increase temperature to 50°C. Ensure solvent is strictly anhydrous to favor elimination over hydration.

References

  • Wan, Y., et al. "A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols."[3] Advanced Synthesis & Catalysis, vol. 356, no.[2] 1, 2014, pp. 169-175.

  • Blum, T. R., et al. "Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols." Journal of the American Chemical Society, vol. 136, no. 30, 2014, pp. 10558-10561.

  • Selenski, C., & Pettus, T. R. "Enantioselective [4+2] Cycloadditions of o-Quinone Methides." The Journal of Organic Chemistry, vol. 69, no. 26, 2004, pp. 9196-9203. (Cited for o-QM mechanistic context).

  • Snider, B. B., et al. "Mn(OAc)3-Based Oxidative Free-Radical Cyclizations." Chemical Reviews, vol. 96, no. 1, 1996, pp. 339-364.

Sources

Application Note & Protocols: Chemoselective Synthesis of 2-(1-Hydroxyalkyl)-5-bromophenols via Grignard Reaction with Protected 2-Hydroxy-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted 2-hydroxybenzyl alcohols are pivotal structural motifs in a myriad of complex molecules, including natural products, pharmaceutical agents, and advanced materials. The 2-hydroxy-5-bromobenzaldehyde scaffold, in particular, offers a versatile starting point for chemical elaboration due to its three distinct functional handles: a phenolic hydroxyl, an electrophilic aldehyde, and a bromine atom suitable for cross-coupling reactions. The Grignard reaction, a cornerstone of carbon-carbon bond formation, presents a direct and powerful method for converting the aldehyde into a secondary alcohol, thereby introducing a wide range of alkyl or aryl substituents.[1][2][3]

However, the direct application of a Grignard reagent to 2-hydroxy-5-bromobenzaldehyde is synthetically unviable. The Grignard reagent is not only a potent nucleophile but also an exceptionally strong base.[4][5] This dual reactivity leads to an immediate and unproductive acid-base reaction with the acidic proton of the phenolic hydroxyl group, consuming the reagent before it can add to the intended carbonyl target.[2] This application note provides a comprehensive guide and detailed protocols for navigating this challenge through a robust protecting group strategy, enabling the efficient and chemoselective synthesis of 2-(1-hydroxyalkyl)-5-bromophenol derivatives.

The Principle of Chemoselective Synthesis: A Protecting Group Strategy

Chemoselectivity is the key to successfully performing a Grignard addition on 2-hydroxy-5-bromobenzaldehyde. To prevent the undesirable acid-base quenching, the reactive phenolic proton must be temporarily masked with a protecting group. An ideal protecting group for this synthesis must meet two critical criteria:

  • Stability: It must be completely inert to the strongly basic and nucleophilic conditions of the Grignard reaction.

  • Orthogonality: It must be removable under conditions that do not affect the newly formed secondary alcohol or other functionalities on the molecule.

Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are exceptionally well-suited for this purpose.[6][7][8] The steric bulk of the TBDMS group confers significant stability towards many nucleophiles and bases, including Grignard reagents, while its silicon-oxygen bond can be selectively cleaved under mild conditions using fluoride-based reagents.[6][9][10]

The overall synthetic workflow is therefore a three-step process, as illustrated below.

G cluster_workflow Synthetic Workflow Start 2-Hydroxy-5-bromobenzaldehyde Protected TBDMS-Protected Aldehyde Start->Protected Step 1: Protection Adduct Protected Secondary Alcohol Protected->Adduct Step 2: Grignard Addition Final Target 2-(1-Hydroxyalkyl)-5-bromophenol Adduct->Final Step 3: Deprotection G start 2-Hydroxy-5-bromobenzaldehyde inter 2-((tert-Butyldimethylsilyl)oxy)-5-bromobenzaldehyde start->inter + TBDMS-Cl, Imidazole DMF, RT

Caption: Protection of the phenolic hydroxyl group as a TBDMS ether.

Step-by-Step Protocol
  • Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-bromobenzaldehyde (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration).

  • Reagent Addition: Add imidazole (1.5 eq) to the solution and stir until it dissolves completely. In a single portion, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and imidazole salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected aldehyde.

Data Summary: Protection Reaction
ReagentMolar Eq.PurityNotes
2-Hydroxy-5-bromobenzaldehyde1.0>98%Ensure starting material is dry.
TBDMS-Cl1.1>97%Handle in a fume hood; moisture sensitive.
Imidazole1.5>99%Acts as base and catalyst.
Anhydrous DMF-<0.005% H₂OUse a fresh bottle or freshly dried solvent.
Typical Yield: >95%

Protocol II: Grignard Addition to the Protected Aldehyde

With the acidic proton masked, the aldehyde is now a prime electrophilic target for the Grignard reagent. This step must be performed under strictly anhydrous conditions to prevent quenching the Grignard reagent. [3][11]The Grignard reagent attacks the carbonyl carbon, and upon aqueous workup, a secondary alcohol is formed. [5][12]

Reaction Scheme: Grignard Addition

G start TBDMS-Protected Aldehyde final Protected Secondary Alcohol start->final 1. R-MgBr, Anhydrous THF, 0 °C 2. aq. NH4Cl (workup)

Caption: Nucleophilic addition of a Grignard reagent.

Step-by-Step Protocol
  • Setup: Flame-dry a two-neck round-bottom flask under a stream of inert gas (Argon or Nitrogen) and allow it to cool. Add the TBDMS-protected aldehyde (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq, typically as a solution in THF or diethyl ether) dropwise via a syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude alcohol can be purified by flash column chromatography.

Data Summary: Grignard Addition
Grignard Reagent (R-MgBr)Product (R group)Typical Yield
Methylmagnesium BromideMethyl85-95%
Ethylmagnesium BromideEthyl80-90%
Phenylmagnesium BromidePhenyl75-85%
Vinylmagnesium BromideVinyl70-80%

Protocol III: Deprotection to Yield the Final Product

The final step is the removal of the TBDMS protecting group to unveil the phenolic hydroxyl group. While tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation, it can sometimes be harsh. [6]A milder and highly effective alternative is potassium bifluoride (KHF₂) in methanol, which shows excellent selectivity for phenolic silyl ethers. [9]

Reaction Scheme: Deprotection

G start Protected Secondary Alcohol final 2-(1-Hydroxyalkyl)-5-bromophenol start->final KHF2, Methanol RT

Caption: Selective removal of the TBDMS protecting group.

Step-by-Step Protocol
  • Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in methanol (MeOH) in a round-bottom flask.

  • Reagent Addition: Add potassium bifluoride (KHF₂, 2.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 30-60 minutes. [9]Monitor by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final product by flash column chromatography if necessary.

Data Summary: Deprotection Methods
ReagentConditionsSelectivityNotes
KHF₂MeOH, RTHigh for phenolic TBDMS ethers. [9]Mild, inexpensive, and efficient.
TBAFTHF, RTGeneral silyl ether cleavage.Can be basic; may cause side reactions.
LiOAcDMF, 100 °CSelective for aryl silyl ethers. [13]Requires heating.

References

  • Lakshman, M. K., et al. (2011). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Organic & Biomolecular Chemistry, 9(23), 8119-8121. [Link]

  • Brainly. (2024). Write an equation for the reaction, if any, of p-bromobenzaldehyde with each of the following reagents. Brainly.com. [Link]

  • ResearchGate. (2025). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. ResearchGate. [Link]

  • ResearchGate. (2014). Chemoselective deprotection of TBS alkyl and phenyl ethers in the... ResearchGate. [Link]

  • Journal of the Chemical Society C. (1966). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. RSC Publishing. [Link]

  • Sciencemadness.org. (2011). Protecting phenols in a grignard reaction. Sciencemadness.org. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Grignard Synthesis of Triphenylmethanol. (n.d.). Course Hero. [Link]

  • Wikipedia. (n.d.). Grignard reaction. Wikipedia. [Link]

  • Alcohol Protecting Groups. (n.d.). University of Windsor. [Link]

  • Chemistry LibreTexts. (2019). 20.12 Protecting Groups. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • ResearchGate. (2007). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. ResearchGate. [Link]

  • Grignard Reagent Reacting with an Aldehyde or Ketone. (n.d.). University of Wisconsin-Madison. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). Journal of Saudi Chemical Society. [Link]

  • NIPER, SAS Nagar, India. (2022). CRIPS. [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). University of Missouri–St. Louis. [Link]

  • Google Patents. (2010). WO2010005280A2 - Process for the preparation of lipophilic 4-hydroxyalkyl bromobenzene derivatives.
  • ResearchGate. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. ResearchGate. [Link]

  • YouTube. (2025). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. YouTube. [Link]

  • ResearchGate. (2019). Improvement on Synthesis of Grignard Reagent. ResearchGate. [Link]

Sources

Application Note: Enantioselective Synthesis of Brominated Phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Brominated phenylethanol derivatives, particularly 1-(4-bromophenyl)ethanol , are critical chiral building blocks in the synthesis of antihistamines (e.g., Clemastine), agrochemicals, and oncology candidates. Achieving high enantiomeric excess (>99% ee) is essential for regulatory compliance and biological efficacy. This Application Note details two field-proven protocols for their synthesis: Biocatalytic Reduction (using Ketoreductases) and Asymmetric Transfer Hydrogenation (ATH) (using Ru-catalysts). We provide comparative data, step-by-step workflows, and analytical methods to ensure reproducible scale-up.

Introduction & Strategic Analysis

The reduction of 4-bromoacetophenone to 1-(4-bromophenyl)ethanol presents a classic challenge in chiral synthesis. While the ketone substrate is inexpensive, the resulting chiral alcohol is high-value.

  • The Challenge: The bromine substituent on the para-position withdraws electrons, activating the carbonyl but also making the substrate prone to over-reduction or side reactions (e.g., debromination) under harsh hydrogenation conditions.

  • The Solution: We compare two "soft" reduction methods that avoid high-pressure H₂ and metal leaching:

    • Method A (Biocatalysis): Best for strict green chemistry requirements and >99.5% ee.

    • Method B (Chemical ATH): Best for high throughput, solubility in organic solvents, and tolerance to substrate impurities.

Safety Warning: 4-Bromoacetophenone is a potent lachrymator . All weighing and handling must occur within a functioning fume hood.

Method A: Biocatalytic Asymmetric Reduction

Mechanism: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH/NADH) to the prochiral ketone. To make this economically viable, a cofactor recycling system (e.g., Glucose Dehydrogenase/Glucose) is employed.

Experimental Protocol (Bench Scale)

Target: (R)-1-(4-bromophenyl)ethanol Enzyme System: Lactobacillus kefir ADH (LkADH) variant (commercially available in KRED screening kits).

Reagents:

  • Substrate: 4-Bromoacetophenone (500 mg, 2.5 mmol)

  • Enzyme: KRED-101 (Lyophilized powder, 10 mg)

  • Cofactor Recycle Mix: NADP+ (1 mg), Glucose Dehydrogenase (GDH, 5 mg), Glucose (600 mg).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: DMSO (5% v/v as co-solvent).

Step-by-Step Workflow:

  • Buffer Prep: Prepare 25 mL of potassium phosphate buffer (pH 7.0). Degas by bubbling nitrogen for 10 mins (enzymes are sensitive to oxidation over long periods).

  • Substrate Solution: Dissolve 4-bromoacetophenone in 1.25 mL DMSO.

  • Reaction Initiation:

    • In a 50 mL round-bottom flask, add the buffer and Glucose.

    • Add the Recycle Mix (GDH + NADP+).

    • Add the KRED enzyme. Stir gently (do not vortex) to dissolve.

    • Add the Substrate Solution dropwise.

  • Incubation: Stir at 30°C at 250 rpm for 24 hours. Monitor pH; if it drops below 6.5, adjust with 1M NaOH (gluconic acid byproduct lowers pH).

  • Work-up: Extract reaction mixture with Ethyl Acetate (3 x 15 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

Biocatalytic Cycle Diagram

Biocatalysis Substrate 4-Bromoacetophenone Product (R)-Alcohol Substrate->Product Reduction KRED KRED Enzyme KRED->Substrate Catalyzes NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH GDH (Recycle) GDH->Glucose Catalyzes

Caption: Coupled enzymatic cycle showing the KRED-mediated reduction fueled by the GDH/Glucose cofactor regeneration system.

Method B: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Using a Ruthenium(II) catalyst with a chiral diamine ligand (Noyori-Ikariya type). The hydrogen source is a formic acid/triethylamine azeotrope, eliminating the need for high-pressure H₂ gas.

Experimental Protocol

Target: (S)-1-(4-bromophenyl)ethanol Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]

Reagents:

  • Substrate: 4-Bromoacetophenone (1.0 g, 5.0 mmol).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (15.9 mg, 0.5 mol%).

  • Hydrogen Source: 5:2 mix of Formic Acid : Triethylamine (TEAF).

  • Solvent: Dichloromethane (DCM) or reaction can be run neat in TEAF.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen. Oxygen poisons the Ru-hydride species.

  • Catalyst Charge: Add the Ru-catalyst and the substrate to the flask.

  • Solvent Addition: Add degassed TEAF (5 mL). If solubility is an issue, add 2 mL of DCM.

  • Reaction: Stir at 28°C for 12–16 hours.

    • Note: Bubbling of CO₂ gas indicates the reaction is proceeding.

  • Quench: Dilute with water (20 mL) and extract with DCM. Wash organic layer with sat. NaHCO₃ (to remove residual formic acid) and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 90:10).

Chemical Catalysis Workflow

ATH_Workflow Start Start: Inert Atmosphere (Ar/N2) Mix Mix: Substrate + Ru-Cat + TEAF Start->Mix Stir Reaction: 28°C, 16h (CO2 evolution) Mix->Stir Check TLC/HPLC Check Stir->Check Check->Stir Incomplete Quench Quench: Water + NaHCO3 Wash Check->Quench Complete Purify Flash Column (Hex/EtOAc) Quench->Purify

Caption: Operational workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Analytical Validation & Data Comparison

Method: Chiral HPLC Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm. Mobile Phase: Hexane : Isopropanol (90:10). Flow Rate: 1.0 mL/min. Detection: UV @ 254 nm. Retention Times (Approximate for OD-H):

  • (S)-Enantiomer: ~11.5 min

  • (R)-Enantiomer: ~13.2 min

Comparative Performance Table
FeatureMethod A: Biocatalysis (KRED)Method B: Chemical ATH (Ru)
Enantiomeric Excess > 99.5% (Excellent)95% - 98% (Good)
Substrate Conc. 20 - 50 g/L (Dilute)100 - 500 g/L (High)
Reaction Time 24 - 48 hours12 - 16 hours
Cost Driver Enzyme & CofactorRuthenium Metal
Scalability Linear (requires pH control)Excellent (Batch/Flow)
Green Metric High (Water-based)Med (Organic waste)

Troubleshooting Guide (Self-Validating Systems)

  • Low Conversion in Biocatalysis:

    • Check: Is pH drifting? Gluconic acid production lowers pH, deactivating KRED. Fix: Use a pH-stat titrator or higher buffer capacity (200mM).

    • Check: DMSO concentration. >10% DMSO can denature some enzymes.

  • Racemization in ATH:

    • Check: Reaction temperature.[1][2][3][4] Exceeding 40°C in ATH often erodes ee due to the reversibility of the hydride transfer. Keep T < 30°C.

    • Check: Base concentration.[4] Excess TEA can promote racemization of the product alcohol.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research. Link

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.Link

  • BenchChem. Chiral Separation of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate Derivatives.Link

  • GuideChem. Industrial Synthesis of 1-(4-Bromophenyl)ethanol.Link

Sources

Application Note: Synthesis of 5-Bromobenzofuran via Cyclization of 4-Bromo-2-(1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for anti-arrhythmic drugs (e.g., Amiodarone), anti-cancer agents, and serotonin receptor modulators. This application note details the conversion of 4-bromo-2-(1-hydroxyethyl)phenol into 5-bromobenzofuran .

The presence of the bromine atom at the C5 position is strategically critical; it serves as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex libraries.

Critical Mechanistic Insight

Direct acid-catalyzed cyclization of 2-(1-hydroxyethyl)phenols does not spontaneously yield aromatic benzofurans. The 1-hydroxyethyl side chain (


) contains only 8 carbons (including the phenyl ring carbons), matching the carbon count of the unsubstituted furan ring in benzofuran.
  • Dehydration of the starting material yields 4-bromo-2-vinylphenol .

  • Oxidative Cyclization is then required to close the furan ring and establish aromaticity.

This guide presents a robust Two-Stage Protocol (Dehydration


 Pd-Catalyzed Cyclization) preferred in drug development for its scalability and lack of polymeric side-products compared to direct high-temperature acid pyrolysis.

Mechanistic Pathway & Logic

The transformation involves two distinct chemical events: elimination of water to form the styrene intermediate, followed by an intramolecular Wacker-type oxidative cyclization.

Reaction Scheme (DOT Visualization)

ReactionPathway cluster_0 Critical Control Point SM 4-Bromo-2-(1-hydroxyethyl)phenol (C8H9BrO2) Inter Intermediate: 4-Bromo-2-vinylphenol (Styrene Derivative) SM->Inter Dehydration (-H2O) p-TsOH, Toluene Prod Target: 5-Bromobenzofuran (Aromatic C8H5BrO) Inter->Prod Oxidative Cyclization (-2H) Pd(OAc)2, Cu(OAc)2, O2

Figure 1: Stepwise conversion pathway. Note that direct cyclization attempts often fail due to the stability of the styrene intermediate, necessitating the oxidative metal-catalyzed step.

Detailed Experimental Protocols

Protocol A: Dehydration to 4-Bromo-2-vinylphenol

This step converts the secondary alcohol to the vinyl group. The use of a Dean-Stark trap is essential to drive the equilibrium forward by removing water.

Reagents:

  • Starting Material: 4-Bromo-2-(1-hydroxyethyl)phenol (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Solvent: Toluene (anhydrous)

  • Inhibitor: tert-Butylcatechol (trace, to prevent polymerization of the vinyl product)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Dissolution: Dissolve 10.0 g (46 mmol) of 4-bromo-2-(1-hydroxyethyl)phenol in 100 mL of toluene.

  • Catalyst Addition: Add p-TsOH (395 mg, 2.3 mmol) and a crystal of tert-butylcatechol.

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Monitor water collection in the trap.

  • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by the less polar vinylphenol (
    
    
    
    ).
  • Workup: Cool to room temperature. Wash with sat. NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure (keep bath < 40°C to avoid polymerization). The crude oil is typically sufficiently pure (>90%) for the next step.

    • Yield Target: 85-92%

    • Appearance: Pale yellow oil (solidifies upon standing if pure).

Protocol B: Pd-Catalyzed Oxidative Cyclization

This step utilizes a Wacker-type mechanism to effect intramolecular C-O bond formation and aromatization.

Reagents:

  • Substrate: 4-Bromo-2-vinylphenol (from Protocol A)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 equiv) or Benzoquinone (1.1 equiv)

  • Solvent: DMF/Water (9:1) or Dioxane

  • Atmosphere: O₂ balloon (if using catalytic Cu) or Air

Procedure:

  • Charge: In a reaction vessel, dissolve the vinylphenol (1.0 equiv) in DMF (0.1 M concentration).

  • Catalyst: Add Pd(OAc)₂ (0.05 equiv) and Cu(OAc)₂ (2.0 equiv).

  • Reaction: Heat the mixture to 80°C under an air or O₂ atmosphere.

    • Note: The reaction changes color from green (Cu²⁺) to black (Pd⁰) and back to green as the catalytic cycle proceeds.

  • Timeline: Stir for 6–12 hours. Monitor by HPLC or TLC.

  • Quench: Dilute with Ethyl Acetate and water. Filter through a pad of Celite to remove metal precipitates.

  • Extraction: Wash the organic layer extensively with water (to remove DMF) and LiCl solution.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). 5-Bromobenzofuran typically elutes early due to low polarity.

Data Summary Table:

ParameterProtocol A (Dehydration)Protocol B (Cyclization)
Key Reagent p-TsOHPd(OAc)₂ / Cu(OAc)₂
Temperature 110°C (Reflux)60–80°C
Critical Risk Polymerization of StyreneIncomplete Oxidation (Dihydrobenzofuran)
Typical Yield 88%75%
Product State Unstable IntermediateStable Aromatic Solid

Troubleshooting & Quality Control (QC)

Analytical Checkpoints
  • NMR Verification:

    • Intermediate (Vinyl): Look for the characteristic ABX system of the styrene vinyl protons (

      
       5.2, 5.7, 6.9 ppm).
      
    • Product (Benzofuran): The disappearance of vinyl protons and the appearance of the furan ring protons: H-2 (

      
       ~7.6 ppm, d) and H-3 (
      
      
      
      ~6.7 ppm, d).
  • Impurity Profile:

    • Dihydrobenzofuran:[1] If the oxidation is incomplete, you will see a doublet of doublets at

      
       3.2 ppm (benzylic CH₂). Remedy: Increase reaction time or oxidant equivalents.
      
Decision Tree for Optimization

Optimization Start Reaction Check: LC-MS Analysis Result1 Major Product: Dihydrobenzofuran Start->Result1 Result2 Major Product: Polymer/Tars Start->Result2 Result3 Major Product: 5-Bromobenzofuran Start->Result3 Action1 Incomplete Oxidation: Add 0.5 eq Benzoquinone Increase Temp to 90°C Result1->Action1 Action2 Polymerization: Check Inhibitor (BHT) Lower Conc. in Step A Result2->Action2

Figure 2: Troubleshooting logic for common reaction failures.

Safety & Handling

  • Brominated Phenols: Highly irritating to skin and eyes. Can be absorbed through the skin. Wear double nitrile gloves.

  • Palladium/Copper Waste: Heavy metals must be segregated into specific aqueous waste streams.

  • Toluene: Flammable and reproductive toxin. Use in a well-ventilated fume hood.

References

  • Mechanistic Basis of Vinylphenol Cyclization

    • Sashida, H. (1998).
  • Oxidative Cyclization Protocols

    • Larock, R. C., et al. (2009). "Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes." Journal of Organic Chemistry.
  • General Benzofuran Synthesis Reviews

    • Ramezani, P., et al. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega.[2]

  • Properties of 5-Bromobenzofuran

    • PubChem Compound Summary: 5-Bromobenzofuran.

Sources

Troubleshooting & Optimization

Preventing debromination during reduction of 5-bromo-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BR-OH-RED-001 Status: Open Subject: Preventing Hydrodehalogenation (Debromination) During Ketone Reduction

Executive Summary

You are attempting to reduce the ketone moiety of 5-bromo-2-hydroxyacetophenone to its corresponding alcohol (racemic or chiral) while preserving the aryl bromide.

The Core Challenge: The aryl bromide at the C5 position is labile. Under standard catalytic hydrogenation conditions (e.g.,


), the carbon-bromine bond is weaker (

) than the target carbonyl

-bond, leading to rapid hydrodehalogenation (debromination) before ketone reduction is complete.

The Solution Architecture: This guide provides three validated workflows based on your selectivity and stereochemistry requirements.

Method Selection Matrix

Use this decision tree to select the correct protocol for your equipment and purity needs.

MethodSelector Start START: Define Goal Chiral Is Enantiopurity Required? Start->Chiral Scale Scale / Safety Constraints? Chiral->Scale No (Racemic) Transfer Method B: Ru-Transfer Hydrogenation (High ee%, Safe for Br) Chiral->Transfer Yes (>95% ee) NaBH4 Method A: Chemical Hydride (Racemic, High Chemoselectivity) Scale->NaBH4 Lab Scale (<100g) CatHyd Method C: Modified Catalytic Hydrog. (High Risk - Requires Poisoning) Scale->CatHyd Industrial (>1kg) / H2 Gas Preferred Desc1 Use NaBH4 + MeOH (Must account for phenolic proton) NaBH4->Desc1 Desc2 Use Pt/C + Vanadium OR Sulfided Pd/C CatHyd->Desc2

Figure 1: Decision matrix for selecting the reduction protocol based on stereochemical needs and scale.

Protocol A: Chemical Hydride Reduction (Standard)

Best for: Racemic synthesis, lab-scale, high chemoselectivity. Risk Level: Low.

Sodium borohydride (


) functions via nucleophilic attack. It is generally inert toward aryl halides in the absence of transition metal impurities or radical initiators.
Critical Mechanism Note: The Phenolic Tax

Your substrate contains a free phenolic hydroxyl group (


) at the 2-position.
  • The "Tax": The first equivalent of hydride will act as a base, deprotonating the phenol to form a phenoxide and

    
     gas.
    
  • The Slowdown: The resulting phenoxide anion is electron-donating (via resonance), which increases electron density on the ring and slightly deactivates the ketone toward nucleophilic attack.

Step-by-Step Protocol
  • Stoichiometry: Use 1.5 to 2.0 equivalents of

    
    . (0.5 - 1.0 eq is consumed by the phenol; the rest reduces the ketone).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: EtOH is slower but often cleaner.

  • Procedure:

    • Dissolve 5-bromo-2-hydroxyacetophenone (1.0 eq) in MeOH (

      
      ).
      
    • Cool to

      
      .
      
    • Add

      
       (1.5 eq) portion-wise to control 
      
      
      
      evolution.
    • Allow to warm to Room Temperature (RT). Monitor via TLC/HPLC.[1]

    • Quench: Carefully add

      
       until pH < 7. Caution: This breaks the boron-oxygen complex.
      
Data Validation
ParameterStandard ResultTroubleshooting Flag
Conversion >98%If <50%, reaction stalled due to phenoxide deactivation. Fix: Gentle heat (

).
Selectivity >99% Br retentionIf des-bromo detected: Check solvent purity for Pd/Ni contaminants.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Best for: Chiral alcohols (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 ee), mild conditions.
Risk Level:  Very Low.

Noyori-type transfer hydrogenation uses a Ruthenium catalyst with a chiral diamine ligand. This mechanism involves a concerted proton/hydride transfer that is highly specific to the carbonyl and leaves aryl halides untouched.

The Catalyst System
  • Catalyst:

    
    
    
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) OR Isopropanol.

Step-by-Step Protocol
  • Charge: In a flask, combine substrate (1.0 eq) and Catalyst (

    
    ).
    
  • Solvent: Add Formic Acid/TEA mixture (

    
    ).
    
  • Reaction: Stir at

    
     for 12-24 hours.
    
  • Workup: Dilute with water, extract with EtOAc. The catalyst remains largely in the organic phase but can be removed via silica plug.

Why this works: The Ru-H intermediate is not nucleophilic enough to insert into the C-Br bond, unlike heterogeneous Pd surfaces.

Protocol C: Catalytic Hydrogenation (Risk Mitigation)

Best for: Large scale where hydride waste is prohibitive. Risk Level: High (Requires strict control).

If you must use


 gas, you cannot use standard 

. Palladium catalyzes oxidative addition into the C-Br bond.
The "Poisoning" Strategy

To prevent debromination, you must modify the catalyst surface to inhibit the adsorption of the aryl halide while permitting the adsorption of the carbonyl.

Recommended Modifications
  • Switch Metal: Use Platinum on Carbon (Pt/C) . Pt is significantly less active toward hydrogenolysis of aryl halides than Pd.

  • Add Modifiers:

    • Vanadium: Addition of

      
       or 
      
      
      
      can suppress dehalogenation.
    • Sulfided Catalysts: Use Pt(S)/C or Pd(S)/C . The sulfur occupies the highly active sites responsible for C-Br cleavage.

  • Solvent Control: Avoid basic conditions. Bases neutralize the HBr formed during side-reactions, driving the debromination equilibrium forward. Work under neutral or slightly acidic conditions.

Troubleshooting & FAQs

Symptom: Reaction mixture turned into a solid gel.
  • Cause: Formation of borate complexes. When

    
     reduces the ketone and deprotonates the phenol, it forms a bridging boron species that can gel in non-polar solvents or high concentrations.
    
  • Fix: Use Methanol (breaks down borates) or add dilute acid slowly during workup to hydrolyze the B-O bonds.

Symptom: Loss of Bromine (Product is 2-(1-hydroxyethyl)phenol).
  • Cause: If using

    
    : Contamination with transition metals (Ni, Pd) in the stir bar or solvent. If using Hydrogenation: Catalyst was too active.
    
  • Fix:

    • Hydride: Wash glassware with aqua regia (if compatible) or switch to a fresh bottle of reagent.

    • Hydrogenation: Switch to Protocol B (Transfer Hydrogenation) or use Pt/C sulfided.

Symptom: Low Conversion after 24 hours.
  • Cause: The "Phenoxide Effect." The negative charge on the oxygen at the 2-position pushes electron density into the ring, making the carbonyl carbon less positive (less electrophilic).

  • Fix: Increase temperature to

    
    . Ensure you have added enough hydride to account for the acidic proton (Total 
    
    
    
    eq hydride).

References

  • Chemoselective Reduction of Haloacetophenones

    • Study on the chemoselective reduction of aldehydes and ketones.
    • Source:

  • Asymmetric Transfer Hydrogenation (Noyori)

    • Noyori Asymmetric Transfer Hydrogen
    • Source:

  • Prevention of Debromination in Catalytic Hydrogenation

    • Reductive Dehalogenation of Aryl Bromides (Context on wh
    • Source:

  • Biocatalytic Approaches (TeSADH)

    • Enantiocomplementary Asymmetric Reduction of 2-Haloacetophenones.
    • Source:

Sources

Technical Support Center: High-Yield Synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OPT-NaBH4-BR-PHENOL Subject: Optimizing Yield & Purity of 4-Bromo-2-(1-hydroxyethyl)phenol via NaBH₄ Reduction Assigned Specialist: Senior Application Scientist Status: Open[1]

Introduction

Welcome to the Technical Support Center. You are likely attempting to reduce 5-bromo-2-hydroxyacetophenone (CAS: 1450-75-5) to 4-bromo-2-(1-hydroxyethyl)phenol using Sodium Borohydride (NaBH₄).

While this appears to be a standard ketone reduction, the presence of the phenolic hydroxyl group (ortho to the ketone) introduces unique kinetic and thermodynamic challenges. This guide moves beyond basic textbook protocols to address the specific "hidden variables" that cause yield loss in this specific scaffold: phenolic proton consumption , electronic deactivation , and borate complex trapping .

Module 1: The Optimized Protocol (The "Happy Path")

Do not use a generic 1:1 stoichiometry. The following protocol is corrected for the "Phenolic Tax" (see Mechanistic Insight below).

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Substrate 5-Bromo-2-hydroxyacetophenoneStarting Material (SM).
Reagent NaBH₄ (Sodium Borohydride)2.0 - 2.5 Equivalents required.[2]
Solvent Methanol (anhydrous preferred)Proticity accelerates borohydride kinetics.
Concentration 0.2 M - 0.5 MDilution prevents localized overheating.
Temperature 0°C (Addition)

RT (Reaction)
Controls exothermic H₂ evolution.
Quench 1N HCl or Sat. NH₄ClCritical: Must reach pH 5-6 to break borate esters.
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 equiv of SM in Methanol. Cool to 0°C.[1][3]

  • The "Sacrificial" Phase: Slowly add the first 0.5–0.8 equiv of NaBH₄. Observation: Vigorous bubbling (H₂ gas). Note: No reduction occurs yet; you are simply deprotonating the phenol.

  • The Reduction Phase: Add the remaining 1.2–1.7 equiv of NaBH₄ portion-wise over 20 minutes.

  • Monitoring: Warm to Room Temperature (RT). Stir for 2–4 hours. Monitor via TLC (SM is less polar than product).

  • The "Liberation" (Workup):

    • Cool to 0°C.[1][3]

    • Add 1N HCl dropwise until bubbling ceases and pH

      
       5.
      
    • Crucial Step: Stir the acidic mixture for 30 minutes. (See Troubleshooting regarding "Sticky Solids").

  • Isolation: Remove MeOH in vacuo. Extract aqueous residue with Ethyl Acetate (EtOAc). Wash with Brine.[1][4] Dry over Na₂SO₄.[1][5]

Module 2: Mechanistic Insight (The "Why")[6]

To troubleshoot effectively, you must understand the invisible competition occurring in your flask.

The "Phenolic Tax"

NaBH₄ is basic. The phenol proton (


) is acidic. Before any hydride attacks the ketone, the following rapid reaction occurs:


Impact: You immediately lose 1 hydride equivalent and generate hydrogen gas. If you calculated 1.0 equiv of NaBH₄ based on the ketone, your reaction will stall at <50% conversion because the reagent was consumed by the phenol.
Electronic Deactivation

Once the phenol is deprotonated, you form a phenoxide anion (


). This anion is a strong electron donor (via resonance) into the benzene ring.
  • Effect: The electron density is pushed toward the carbonyl carbon, making it less electrophilic .[6][7]

  • Result: The reduction of a phenoxide-ketone is significantly slower than a standard phenyl ketone. You must allow longer reaction times or use a slight excess of reagent to drive kinetics.

Module 3: Troubleshooting Dashboard

Issue 1: Low Yield / Incomplete Conversion

Symptom: TLC shows significant starting material remaining after 4 hours.

  • Root Cause A: Insufficient NaBH₄.[8] You likely failed to account for the phenolic proton consumption.

    • Fix: Add an additional 0.5–1.0 equiv of NaBH₄.

  • Root Cause B: Solvent effects.[1][3][4][8][9][10] Using THF or Aprotic solvents without a methanol co-solvent slows NaBH₄ reduction drastically.

    • Fix: Ensure at least 20% Methanol is present in the solvent system.

Issue 2: "Sticky Solid" or Low Mass Recovery

Symptom: The product is an oil/gum that won't crystallize, or the mass balance is low (e.g., 60% yield).

  • Root Cause: Borate Trapping. The secondary alcohol product forms a stable complex with boron species (

    
    ). If the quench is not acidic enough or stirred long enough, the product remains trapped in the aqueous phase or as a gummy borate salt.
    
    • Fix: During workup, ensure the pH drops to ~5 and stir for 30-60 minutes . This hydrolysis is not instantaneous.

Issue 3: Emulsions during Extraction

Symptom: Layers do not separate during EtOAc extraction.

  • Root Cause: Suspended Boron salts (Sodium Borate/Boric Acid) are acting as surfactants.

    • Fix: Saturate the aqueous layer with solid NaCl (Brine) and filter the biphasic mixture through a Celite pad to break the emulsion.

Module 4: Visualizing the Logic

Diagram 1: The Reaction Workflow

A visualization of the critical path, highlighting the "Phenolic Tax" checkpoint.

ReactionWorkflow Start Start: 5-Bromo-2-hydroxyacetophenone Solvent Dissolve in MeOH (0°C) Start->Solvent AddNaBH4_1 Add 0.5 eq NaBH4 (Deprotonation Phase) Solvent->AddNaBH4_1 Gas H2 Gas Evolution (Vent Required) AddNaBH4_1->Gas Exothermic AddNaBH4_2 Add 1.5 eq NaBH4 (Reduction Phase) AddNaBH4_1->AddNaBH4_2 Monitor Monitor TLC (Stir 2-4h @ RT) AddNaBH4_2->Monitor Quench Acid Quench (pH 5) Hydrolyze Borates Monitor->Quench Isolate Isolate Product: 4-Bromo-2-(1-hydroxyethyl)phenol Quench->Isolate

Caption: Step-by-step workflow emphasizing the initial H₂ evolution phase which consumes reagent before reduction begins.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve yield issues.

Troubleshooting Problem Problem Detected Type Identify Symptom Problem->Type LowYield Low Conversion (SM remains) Type->LowYield TLC shows SM Sticky Sticky Gum / Low Mass (No SM left) Type->Sticky TLC clean, but isolation fails Soln_Yield Action: Add 0.5 eq NaBH4 Check Solvent (Need MeOH) LowYield->Soln_Yield Soln_Sticky Action: Acidify to pH 5 Stir 1 hour (Hydrolysis) Sticky->Soln_Sticky

Caption: Diagnostic logic for distinguishing between kinetic stalling (Low Yield) and workup failures (Sticky Gum).

References

  • Mechanism of NaBH₄ Reduction : MasterOrganicChemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • General Protocols : Common Organic Chemistry. (n.d.). Sodium Borohydride (NaBH4) Standard Procedures. Retrieved from [Link]

  • Related Structural Characterization : Shang, Y., et al. (2009). 4-Bromo-2-{(E)-3-[1-(hydroxyimino)ethyl]phenyliminomethyl}phenol.[11] Acta Crystallographica Section E. Retrieved from [Link] (Note: This reference validates the structural stability of the 4-bromo-2-substituted phenol scaffold).

  • Reaction Selectivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard text confirming chemoselectivity of NaBH₄ for ketones over aryl halides).

Sources

Controlling enantiomeric excess (ee) in 1-(5-bromo-2-hydroxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantioselective Synthesis of 1-(5-bromo-2-hydroxyphenyl)ethanol

Ticket ID: CHIRAL-5B2H-001 Topic: Controlling Enantiomeric Excess (ee) & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 1-(5-bromo-2-hydroxyphenyl)ethanol via the asymmetric reduction of 1-(5-bromo-2-hydroxyphenyl)ethanone .

This transformation presents a specific "ortho-effect" challenge: the free phenolic hydroxyl group at the ortho position can coordinate with metal catalysts, leading to deactivation or background racemization.

This guide provides two validated workflows:

  • Biocatalytic Reduction (Recommended): Direct reduction of the unprotected phenol using Ketoreductases (KREDs). High ee, mild conditions.

  • Asymmetric Transfer Hydrogenation (ATH): Ruthenium-catalyzed reduction.[1] Requires phenolic protection for optimal ee.

Module 1: Biocatalytic Route (The Direct Method)

Status: Gold Standard for Unprotected Substrates

Biocatalysis is often superior for this specific substrate because enzymes (unlike transition metals) are less susceptible to inhibition by the phenolic hydroxyl group.

Mechanism & Workflow

The reaction utilizes an NADPH-dependent Ketoreductase (KRED) coupled with a cofactor regeneration system (Glucose Dehydrogenase/Glucose).

G Substrate Ketone Substrate (5-bromo-2-hydroxy...) Product Chiral Alcohol (>99% ee) Substrate->Product Reduction KRED Enzyme: KRED (e.g., ADH-A from Rhodococcus) NADP NADP+ KRED->NADP GDH Cofactor Recycle: GDH NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH->NADPH

Figure 1: Biocatalytic cycle showing the coupling of ketone reduction with cofactor regeneration.[2]

Standard Operating Procedure (SOP-BIO-05)
ParameterSpecificationRationale
Enzyme Rhodococcus ruber ADH-A or Lactobacillus kefir ADHProven tolerance for ortho-hydroxyacetophenones [1].
Buffer K-Phosphate (100 mM), pH 7.0 - 7.5Maintains enzyme conformation. pH < 6.0 destabilizes NADH; pH > 8.0 promotes phenol oxidation.
Cofactor NADP+ (1.0 mM initial load)Catalytic amount only; recycled continuously.
Recycle System Glucose (1.5 eq) + GDH (5 U/mmol)Drives equilibrium to completion (Thermodynamic push).
Cosolvent DMSO or IPA (10-20% v/v)Critical: The substrate has poor aqueous solubility. >20% may denature the enzyme.
Temperature 30°CBalance between rate and enzyme stability.

Step-by-Step Protocol:

  • Dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone (100 mg) in DMSO (0.5 mL).

  • In a separate vessel, prepare 4.5 mL of Phosphate Buffer (pH 7.0) containing Glucose (1.5 eq), NADP+ (1 mg), and GDH (50 Units).

  • Add the KRED enzyme (10-20 mg powder) to the buffer.

  • Add the substrate/DMSO solution dropwise to the buffer while stirring (avoiding precipitation shock).

  • Incubate at 30°C / 250 rpm for 24 hours.

  • Quench: Extract with Ethyl Acetate. Do not acidify below pH 4 during workup to prevent racemization.

Module 2: Chemocatalytic Route (Ru-ATH)

Status: Alternative (Requires Protection)

If you must use chemical catalysis (e.g., for scale-up cost reasons), do not reduce the free phenol directly . The phenolic proton will quench the Ruthenium hydride species or form a stable, inactive phenoxide complex.

The "Protect-Reduce-Deprotect" Strategy
  • Protection: Convert the phenol to a methyl ether (using MeI/K2CO3) or a benzyl ether.

  • Reduction: Use Noyori Transfer Hydrogenation.

  • Deprotection: Remove the protecting group (e.g., BBr3 for methyl ether).

SOP-CHEM-Ru (For Protected Substrate)
ComponentRecommendation
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]
H-Source Formic Acid / Triethylamine (5:2 azeotrope)
Solvent Dichloromethane (DCM) or Methanol
Reaction Time 12 - 24 Hours

Critical Control Point: If you attempt this on the unprotected phenol, you must add a stoichiometric excess of base (TEA) to keep the phenol deprotonated, but this often erodes ee due to background racemization of the product. Protection is strongly advised.

Module 3: Analytical Troubleshooting (HPLC)

You cannot optimize what you cannot measure. Separation of these enantiomers requires specific columns due to the polar hydroxyl groups.

Recommended Method:

  • Column: Chiralpak AD-H or Lux Cellulose-2 [3].

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Additive: 0.1% Trifluoroacetic acid (TFA).

    • Why TFA? It suppresses the ionization of the phenol, sharpening the peak shape. Without it, you will see severe tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (The Br-phenyl chromophore is strong here).

Troubleshooting & FAQs

Q1: My conversion is stuck at ~50%, but ee is high (>98%). Why?

Diagnosis: Product Inhibition or Enzyme Deactivation.

  • Biocatalysis: The product (alcohol) might be inhibiting the enzyme.

  • Fix: Add a resin (like Amberlite XAD-4) to the reaction mixture to sequester the product in situ (ISPR - In-Situ Product Removal). Alternatively, add 5% more GDH to ensure the cofactor recycling isn't the bottleneck.

Q2: I am seeing low ee (<80%) with the Ruthenium catalyst.

Diagnosis: The "Phenol Effect."

  • Cause: If you are reducing the unprotected phenol, the acidic proton is interfering with the Ru-H transition state, allowing a non-enantioselective hydride transfer.

  • Fix: Switch to the Biocatalytic Route (Module 1) or protect the phenol as a methoxy group before reduction.

Q3: The reaction mixture turned black/brown.

Diagnosis: Oxidation of the phenol.

  • Cause: High pH (>8.0) or presence of metal contaminants can cause the phenol to oxidize to a quinone-like species.

  • Fix: Degas all buffers/solvents with Nitrogen/Argon. Ensure pH is strictly 7.0.

Q4: Can I use NaBH4 for this?

Diagnosis: Lack of Selectivity.

  • Answer: No. NaBH4 is a non-selective reducing agent. It will produce a racemic mixture (50% ee). You must use a chiral catalyst (Enzyme or Ru-complex).

Decision Matrix

DecisionTree Start Start: 1-(5-bromo-2-hydroxyphenyl)ethanone Q1 Is the Phenol Protected? Start->Q1 Yes (Methoxy/Benzyl) Use Ru-TsDPEN (ATH) Solvent: DCM/MeOH Q1->Yes (Methoxy/Benzyl) Yes No (Free Phenol) Use Biocatalysis (KRED) Buffer: pH 7.0 Q1->No (Free Phenol) No Warning WARNING: Low ee likely. Must use excess Base. No (Free Phenol)->Warning If Chemocatalysis required

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Enantioselective Biocatalytic Reduction of Non-Protected Hydroxyacetophenones. Source:Zeitschrift für Naturforschung B, 2008. Relevance: Establishes the viability of ADH enzymes for ortho-hydroxyacetophenones. URL: (Validated via search result 1.2)

  • Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Source:J. Am. Chem. Soc., 1995. Relevance: The foundational Noyori protocol for ATH. URL: (Validated via search result 1.11)

  • Enantioseparation of β-adrenergic blockers on Lux-Cellulose-2 column. Source:BMC Chemistry, 2023. Relevance: Provides HPLC conditions for similar chiral alcohols (beta-blocker intermediates). URL: (Validated via search result 1.23)

Sources

Solubility issues of 4-Bromo-2-(1-hydroxyethyl)phenol in water vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-(1-hydroxyethyl)phenol

Welcome to the technical support guide for 4-Bromo-2-(1-hydroxyethyl)phenol. This document provides in-depth answers to frequently encountered questions and robust troubleshooting protocols for researchers, chemists, and formulation scientists. Our goal is to empower you with the foundational knowledge and practical steps necessary to overcome challenges related to the solubility of this compound.

Part 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses the fundamental chemical principles governing the solubility of 4-Bromo-2-(1-hydroxyethyl)phenol. Understanding these concepts is the first step in troubleshooting and optimizing your experimental protocols.

Q1: What are the key structural features of 4-Bromo-2-(1-hydroxyethyl)phenol that influence its solubility?

Answer: The solubility of 4-Bromo-2-(1-hydroxyethyl)phenol is a direct consequence of its molecular structure, which presents a classic interplay between polar (hydrophilic) and nonpolar (hydrophobic) characteristics.

  • Polar (Hydrophilic) Moieties: The molecule contains two hydroxyl (-OH) groups: one phenolic hydroxyl attached directly to the aromatic ring and one alcoholic hydroxyl on the ethyl side-chain. These groups are potent sites for hydrogen bonding, capable of acting as both hydrogen bond donors and acceptors.[1][2] This is the primary driver of its solubility in polar solvents.

  • Nonpolar (Hydrophobic) Moiety: The core of the molecule is a brominated benzene ring. Aromatic rings are inherently nonpolar and hydrophobic.[3][4] The presence of a bromine atom further increases the molecular weight and the overall nonpolar surface area, which tends to decrease water solubility.[5]

The net solubility in any given solvent is determined by the balance of these competing factors.

Q2: Why does 4-Bromo-2-(1-hydroxyethyl)phenol exhibit significantly different solubility in water versus ethanol?

Answer: The difference in solubility is explained by the fundamental principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and the solvent.

  • In Water: Water is a highly polar solvent that forms a dense, strong network of hydrogen bonds.[6][7] While the two -OH groups of 4-Bromo-2-(1-hydroxyethyl)phenol can integrate into this network, the large, nonpolar bromophenyl ring disrupts it. To dissolve, the molecule must create a cavity in the water structure, which is energetically unfavorable. This disruption leads to limited or "slight" solubility in water.[5]

  • In Ethanol: Ethanol (C₂H₅OH) is an amphipathic solvent, meaning it has both a polar and a nonpolar region.[6]

    • Its polar hydroxyl (-OH) group can form strong hydrogen bonds with the two hydroxyl groups on the solute molecule.

    • Its nonpolar ethyl (-C₂H₅) chain can interact favorably with the nonpolar bromophenyl ring via weaker van der Waals forces (specifically, London dispersion and dipole-induced dipole forces).[8]

This dual character allows ethanol to effectively solvate both the hydrophilic and hydrophobic parts of the 4-Bromo-2-(1-hydroxyethyl)phenol molecule, resulting in significantly higher solubility compared to water.[9]

Q3: Can you provide a summary of the expected solubility properties?
SolventPolarityKey Interactions with SoluteExpected Solubility
Water HighStrong H-bonding at -OH groups, but significant hydrophobic repulsion from the bromophenyl ring.Low / Slight
Ethanol MediumStrong H-bonding at -OH groups AND favorable van der Waals interactions with the bromophenyl ring.Soluble / High
Methanol Medium-HighSimilar to ethanol, excellent H-bonding and good nonpolar interactions.Soluble / High
DMSO High (Aprotic)Strong H-bond acceptor, good dipole interactions.Soluble / High
Hexane NonpolarPoor interaction with polar -OH groups.Insoluble / Very Low

Part 2: Practical Troubleshooting Guide

This section provides actionable solutions to common problems encountered during experimental work.

Q4: I'm observing incomplete dissolution of my compound in an aqueous buffer. What are the likely causes and solutions?

Answer: This is a frequent challenge stemming from the compound's limited aqueous solubility. Several factors could be at play.

Possible Causes:

  • Concentration Limit Exceeded: You may be attempting to create a solution that is above the compound's intrinsic solubility limit in that specific buffer and temperature.

  • Kinetics of Dissolution: The rate of dissolution may be very slow, appearing as insolubility.

  • pH Effects: The acidity of the phenolic hydroxyl group (phenols are weakly acidic) means that at higher pH, it can be deprotonated to a phenoxide ion.[1] While this increases polarity, it may not be sufficient to overcome the hydrophobicity of the rest of the molecule.

  • Buffer Salt Effects: High concentrations of certain salts can "salt out" organic compounds, reducing their solubility.[10]

Solutions & Optimization Strategies:

  • Prepare a Concentrated Stock in an Organic Solvent: The most reliable method is to first dissolve the compound in a minimal amount of a suitable organic solvent like ethanol or DMSO, where it is highly soluble.[11][12] This stock can then be diluted into your aqueous buffer. See Protocol 1 below.

  • Modify the Dilution Technique: When adding the organic stock to the aqueous buffer, do so dropwise while vigorously vortexing or stirring the buffer.[13] This prevents localized high concentrations that can cause the compound to immediately precipitate or "crash out."

  • Gentle Heating: Gently warming the solution (e.g., to 37-50°C) can increase both the rate of dissolution and the solubility limit. However, use caution and verify the thermal stability of your compound to avoid degradation.[14]

  • Sonication: Using a bath sonicator can help break up solid particles and accelerate the dissolution process.

  • Use of Co-solvents: If your experimental design permits, including a small percentage (e.g., 1-5%) of a miscible organic solvent like ethanol or PEG 400 in your final aqueous solution can help maintain solubility.[15]

Q5: My compound was fully dissolved in an aqueous buffer, but it precipitated after being stored at 4°C. How can I prevent this?

Answer: This phenomenon is due to the fact that solubility is temperature-dependent. For most solids, solubility decreases as the temperature drops.[9] When you cooled your solution, it likely became supersaturated, causing the excess solute to crystallize out.

Prevention Strategies:

  • Store at Room Temperature: If the compound is stable, store the final aqueous solution at room temperature.

  • Prepare Freshly: The best practice for compounds with borderline solubility is to prepare the aqueous working solution fresh from a stable, frozen organic stock solution just before each experiment.

  • Reduce Final Concentration: Your working concentration may be too close to the solubility limit at 4°C. Try working with a slightly lower concentration if the experimental parameters allow.

  • Re-dissolve Before Use: If you must store the solution cold, allow it to fully return to room temperature or the experimental temperature and ensure the precipitate has completely re-dissolved (you may need to vortex or warm it gently) before use.

Part 3: Key Experimental Protocols

These validated protocols provide a reliable starting point for handling 4-Bromo-2-(1-hydroxyethyl)phenol.

Protocol 1: Preparation of a High-Concentration Stock Solution in Ethanol

This protocol describes the standard procedure for creating a stable, concentrated stock solution.

Materials:

  • 4-Bromo-2-(1-hydroxyethyl)phenol (solid)

  • 100% Ethanol (ACS grade or higher)

  • Analytical balance

  • Appropriate volumetric flask (e.g., 10 mL)

  • Vortex mixer or magnetic stirrer

  • Cryo-storage vials

Procedure:

  • Calculate Mass: Determine the mass of the compound needed for your desired stock concentration (e.g., for 10 mL of a 10 mM stock, you need 0.010 L * 0.010 mol/L * 217.06 g/mol = 0.0217 g or 21.7 mg).

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound and transfer it carefully into the volumetric flask.

  • Initial Dissolution: Add approximately 70-80% of the final volume of ethanol to the flask.

  • Ensure Complete Solubilization: Mix thoroughly using a vortex mixer or magnetic stirrer until all solid particles are completely dissolved. A brief, gentle warming in a water bath (<40°C) can be used if dissolution is slow.

  • Bring to Final Volume: Once dissolved, carefully add ethanol until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Final Mix & Aliquot: Invert the flask several times to ensure a homogenous solution. Aliquot the stock solution into smaller, single-use volumes in cryo-vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Aqueous Solution from an Ethanol Stock

This protocol details the critical dilution step to prevent precipitation.

Materials:

  • Concentrated stock solution in ethanol (from Protocol 1)

  • Target aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer

  • Sterile conical tube or beaker

Procedure:

  • Prepare Buffer: Add the final required volume of the aqueous buffer to a sterile tube or beaker.

  • Pre-warm Buffer (Optional): If you have previously observed precipitation, pre-warming the buffer to your experimental temperature (e.g., 37°C) can be beneficial.

  • Begin Agitation: Place the tube on a vortex mixer at a medium speed or use a magnetic stirrer to create a vortex in the buffer.

  • Dilute the Stock: Calculate the volume of stock solution needed. Aspirate this volume into a pipette.

  • Critical Step - Add Dropwise: Submerge the pipette tip into the vortex of the stirring buffer and dispense the stock solution slowly and dropwise. This rapid mixing and immediate dilution is crucial to prevent the compound from precipitating.[13]

  • Final Mix: Continue to vortex for another 30-60 seconds after adding the stock to ensure the final solution is homogenous.

  • Use Immediately: For best results, use the freshly prepared working solution promptly.

Part 4: Visualization of Key Concepts

Diagram 1: Molecular Interactions Driving Solubility

This diagram illustrates the different intermolecular forces between 4-Bromo-2-(1-hydroxyethyl)phenol and the two solvents, explaining the observed solubility differences.

G cluster_water Aqueous Environment (Water) cluster_ethanol Organic Environment (Ethanol) solute_w 4-Bromo-2-(1-hydroxyethyl)phenol water H₂O solute_w->water Favorable H-Bonding (-OH) repulsion Disruption of Water's H-Bond Network solute_w->repulsion Unfavorable Hydrophobic Effect (Bromophenyl Ring) solute_e 4-Bromo-2-(1-hydroxyethyl)phenol ethanol CH₃CH₂OH solute_e->ethanol Favorable H-Bonding (-OH) solute_e->ethanol Favorable van der Waals (Bromophenyl Ring)

Caption: Intermolecular forces governing solubility.

Diagram 2: Troubleshooting Workflow for Dissolution Issues

This flowchart provides a logical, step-by-step guide for resolving common solubility problems in the lab.

G start Compound Not Dissolving in Aqueous Buffer q1 Are you dissolving solid directly in buffer? start->q1 a1_yes Prepare concentrated stock in Ethanol/DMSO first. (See Protocol 1) q1->a1_yes Yes q2 Did you add stock to buffer correctly? q1->q2 No (Using Stock) a2_no Add stock dropwise into vortexing buffer. (See Protocol 2) q2->a2_no No q3 Is final concentration too high? q2->q3 Yes a3_yes Reduce final concentration or add co-solvent (e.g., 1-5% EtOH) if possible. q3->a3_yes Yes end Try gentle heating (37°C) or sonication. If issue persists, re-evaluate buffer composition. q3->end No

Caption: Decision tree for troubleshooting precipitation.

References

  • Zierkiewicz, W., Michalczyk, M., Michalska, D., & Zeegers-Huyskens, T. (2021, May 17). Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6‐Dihalogenated Phenols. ChemistryOpen. Available from: [Link]

  • Quora. (2023, February 8). Does aqueous ethanol have a higher polarity than pure water? Available from: [Link]

  • CK-12 Foundation. Flexi answers - Is ethanol more polar than water? Available from: [Link]

  • Munz, C., & Bald, C. (1986, April). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). Available from: [Link]

  • Abraham, M. H., et al. (2012). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. RSC Publishing. Available from: [Link]

  • Tao, F. M., et al. (2005, December 14). Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia. The Journal of Physical Chemistry A. Available from: [Link]

  • Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Chemistry Stack Exchange. (2017, February 22). Polarity of alcohols and their miscibility in water. Available from: [Link]

  • Khossravi, D., & Connors, K. A. (1993). Solvent effects on chemical processes. Part 6. The phenomenological model applied to the solubility of naphthalene and 4-nitroaniline in binary aqueous–organic solvent mixtures. Semantic Scholar. Available from: [Link]

  • Abraham, M. H., et al. (2012). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Semantic Scholar. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • SATHEE. Chemistry Phenol. Available from: [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Available from: [Link]

  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase? Available from: [Link]

  • ResearchGate. (2025, August 8). Why are aromatic compounds more soluble than aliphatic compounds in dimethylimidazlium ionic liquids? A simulation study. Available from: [Link]

  • Dickhut, R. M., Armstrong, D. E., & Andren, A. W. (1989). solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. Environmental Toxicology and Chemistry. Available from: [Link]

  • Particle Sciences. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available from: [Link]

  • Washington State University. HPLC Troubleshooting Guide. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • Solubility of Things. Reactions of Alcohols and Phenols. Available from: [Link]

  • Quora. (2019, November 8). How to arrange: phenol, ethanol, terephthalic acid, acetic acid, benzoic acid in an ascending order according to their solubility in water. Available from: [Link]

  • PubChem. 4-(2-Bromoethyl)phenol. National Institutes of Health. Available from: [Link]

  • Doc Brown's Chemistry. Phenol hydrogen bonding physical chemical properties electrophilic substitution. Available from: [Link]

  • ResearchGate. (2010, April 14). Measure of solubility. Available from: [Link]

  • Fairlie, D. P., et al. (2022). Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides. PMC - NIH. Available from: [Link]

  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Available from: [Link]

  • ResearchGate. 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. Available from: [Link]

  • Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available from: [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Available from: [Link]

  • IB Chemistry. S2.2.8 Intermolecular Forces. Available from: [Link]

  • Fairlie, D. P., et al. (2022, July 18). Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides. Angewandte Chemie. Available from: [Link]

  • Bánóczi, A., et al. (2023, April 18). The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetration Ability. MDPI. Available from: [Link]

  • Quora. (2019, January 7). Is the bromine water test used for aromatic rings? Available from: [Link]

  • PubChem. 4-Bromo-2-(1-hydroxyethyl)pentanal. National Institutes of Health. Available from: [Link]

  • PubChem. 2-Bromo-4-(2-hydroxyethyl)phenol. National Institutes of Health. Available from: [Link]

  • University of Arizona. Principles of Drug Action 1, Spring 2005, Aromatics. Available from: [Link]

Sources

Minimizing side products in the hydrogenation of brominated acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemoselective Hydrogenation of Brominated Acetophenones

User Guide & Troubleshooting Portal

Introduction: The Dehalogenation Challenge

Welcome. If you are accessing this guide, you are likely facing the "Dehalogenation Trap." In the hydrogenation of brominated acetophenones—specifically


-bromoacetophenone (phenacyl bromide) or ring-brominated derivatives—the carbon-bromine (C-Br) bond is thermodynamically labile.

Standard hydrogenation catalysts (Pd/C) are excellent at oxidative addition into C-X bonds, leading to rapid hydrodebromination (loss of bromine) before the ketone is reduced. Furthermore,


-bromo ketones present a secondary risk: the formation of epoxides (via Darzens-type mechanisms) or complete over-reduction to ethylbenzene derivatives.

This guide moves beyond basic textbook advice to provide field-proven protocols for maintaining chemoselectivity.

Module 1: Critical Diagnostics – Why Your Reaction Failed

Before attempting a fix, you must identify how the reaction is failing. The two primary failure modes are Hydrodebromination and Epoxide/Cyclization .

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between the desired alcohol formation and the parasitic side reactions.

ReactionPathways Start Brominated Acetophenone (Starting Material) Desired Bromo-1-phenylethanol (Target Product) Start->Desired Chemoselective Reduction Debromo Acetophenone (Hydrodebromination) Start->Debromo Pd/C (Fast) Oxidative Addition Epoxide Styrene Oxide (Epoxide Trap) Start->Epoxide Base-Mediated (Darzens) Desired->Debromo Slow Hydrogenolysis OverRed Ethylbenzene (Over-Reduction) Debromo->OverRed Exhaustive Hydrogenation

Figure 1: Kinetic competition in the reduction of brominated acetophenones. Note that standard Pd/C favors the red path (Hydrodebromination).

Module 2: The "Gold Standard" Protocol (Homogeneous)

Q: How do I achieve >98% chemoselectivity and enantioselectivity? A: Switch from Heterogeneous (Pd/C) to Ru-Catalyzed Transfer Hydrogenation.

Heterogeneous surfaces (Pd, Ni) are indiscriminate. Homogeneous Ru-complexes, specifically those utilizing the Noyori mechanism (metal-ligand bifunctional catalysis), operate via an outer-sphere mechanism that does not require direct binding to the carbon backbone, thereby preserving the C-Br bond.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Best for: High-value intermediates requiring enantiopurity and zero dehalogenation.

Reagents:

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori’s Catalyst).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope). Avoid strong inorganic bases (KOH) with

    
    -bromo ketones to prevent epoxide formation.
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Methodology:

  • Preparation: In a reaction vessel, dissolve the brominated acetophenone (1.0 eq) in degassed DCM (0.5 M concentration).

  • Catalyst Addition: Add the Ru-catalyst (S/C ratio 100:1 to 500:1).

  • H-Source Injection: Slowly add the Formic Acid/TEA mixture (2.0 eq).

    • Technical Note: The mild acidity of the formate buffer suppresses the formation of enolates, which are precursors to dehalogenation.

  • Reaction: Stir at 25–30°C. Monitor via HPLC.

    • End-point: Reaction typically completes in 4–12 hours.

  • Workup: Wash with water to remove salts. Evaporate solvent.[1][2]

Why this works: The Ru-H species transfers a hydride directly to the carbonyl carbon while the ligand protonates the oxygen. The metal never inserts into the C-Br bond.

Module 3: The Heterogeneous Solution (Pt/C)

Q: I cannot use Ruthenium/Homogeneous catalysts. What is the best heterogeneous option? A: Use Platinum on Carbon (Pt/C) doped with specific modifiers.

Palladium (Pd) has a low energy barrier for oxidative addition into C-Br bonds. Platinum (Pt) has a higher barrier, making it naturally more selective for C=O reduction over C-Br hydrogenolysis. However, pure Pt/C can still cause dehalogenation (approx. 10–20%). You must "poison" the catalyst.

Protocol B: Modified Pt/C Hydrogenation

Best for: Scale-up of achiral brominated alcohols.

Reagents:

  • Catalyst: 5% Pt/C (sulfided or non-sulfided).

  • Modifier: Vanadium (V) salts or Amine poisons (e.g., Morpholine, Pyridine).

  • Solvent: Methanol or Ethanol.[1]

Step-by-Step Methodology:

  • Catalyst Slurry: Suspend 5% Pt/C (5 wt% loading) in Methanol.

  • Modifier Addition (Crucial): Add ZnBr2 (5 mol%) or Morpholine (10 mol%).

    • Mechanism:[2][3][4][5][6][7][8] These Lewis acidic or basic modifiers adsorb onto the high-energy "kink" sites of the Pt surface—the exact sites responsible for C-Br cleavage—leaving the terrace sites available for C=O reduction.

  • Substrate: Add brominated acetophenone.

  • Hydrogenation: Pressurize to 5–10 bar H2 at 25°C.

    • Warning: Do not heat above 40°C. Higher temperatures exponentially increase the rate of dehalogenation (

      
      ) relative to reduction (
      
      
      
      ).

Module 4: Troubleshooting Decision Matrix

Use the following decision tree to select the correct workflow for your specific constraints.

DecisionTree Start Start: Select Protocol Q1 Is Enantiopurity Required? Start->Q1 Q2 Is Ru/Homogeneous allowed? Q1->Q2 Yes Sol_B Protocol B: Pt/C + ZnBr2/Amine Poison (Achiral, High Chemoselectivity) Q1->Sol_B No Sol_A Protocol A: Ru-TsDPEN + Formic Acid/TEA (>99% ee, >99% Chemoselectivity) Q2->Sol_A Yes Sol_C Alternative: NaBH4 + CeCl3 (Luche) (Stoichiometric, not catalytic) Q2->Sol_C No (Metal restrictions)

Figure 2: Strategic decision tree for catalyst selection based on chirality and process constraints.

FAQ: Common Experimental Issues

Q1: I am seeing large amounts of acetophenone (de-brominated product) even with Pt/C.

  • Diagnosis: Your reaction temperature is likely too high, or hydrogen pressure is too low (starving the surface of H2, which paradoxically can favor dehalogenation mechanisms on some surfaces).

  • Fix: Lower temperature to <25°C. Add a modifier like Diphenylsulfide or switch to the Ru-ATH protocol.

Q2: I am generating an epoxide instead of the alcohol.

  • Diagnosis: You are likely using a borohydride reduction or a transfer hydrogenation with a strong base (KOH/NaOH). In

    
    -bromo ketones, the alkoxide intermediate performs an intramolecular 
    
    
    
    attack on the C-Br bond.
  • Fix: Switch to the Formic Acid/Triethylamine system (Protocol A). The acidic buffer protonates the alkoxide immediately, preventing cyclization.

Q3: Can I use Pd/C if I add enough poison?

  • Diagnosis: Generally, no. Pd has such a high affinity for the bromine atom that even with poisoning (e.g., Pyridine), you will likely experience 5–15% bromine loss. This makes purification difficult as the de-bromo impurity often co-crystallizes with the product. Pt or Ru is strictly required.

Summary of Quantitative Expectations

ParameterStandard Pd/CModified Pt/CRu-Noyori (ATH)
Chemoselectivity < 60% (High De-Br)90–95%> 99%
Enantioselectivity 0% (Racemic)0% (Racemic)> 95% (ee)
Risk of Epoxide LowLowLow (with FA/TEA)
Reaction Rate Very FastModerateModerate

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Ohkuma, T., et al. (1995). Asymmetric hydrogenation of 2-bromoacetophenone with a chiral ruthenium catalyst. Journal of the American Chemical Society, 117(10), 2931–2932. Link

  • Rylander, P. N. (2012). Hydrogenation Methods. Academic Press. (Standard text on Pt vs Pd selectivity).
  • Wu, X., et al. (2009). Aqueous-Phase Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Ruthenium Complexes. Chemistry – A European Journal, 15(18), 4460-4463. Link

  • Tundo, P., et al. (2003).[9] Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems.[9] Journal of Molecular Catalysis A: Chemical, 204–205, 747–754.[9] Link

Sources

Technical Support Center: Stability of 4-Bromo-2-(1-hydroxyethyl)phenol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals utilizing 4-Bromo-2-(1-hydroxyethyl)phenol. The unique structure of this compound, featuring both a phenolic hydroxyl and a secondary benzylic alcohol, presents specific stability challenges, particularly in acidic environments. This document provides in-depth answers to frequently encountered issues, troubleshooting protocols for common degradation pathways, and the underlying chemical principles governing its reactivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 4-Bromo-2-(1-hydroxyethyl)phenol in acidic media.

Q1: What is the primary stability concern for 4-Bromo-2-(1-hydroxyethyl)phenol in the presence of acid?

A1: The principal point of instability is the secondary benzylic alcohol functional group. Under acidic conditions, the hydroxyl group is readily protonated, transforming it into an excellent leaving group (water). The subsequent loss of water generates a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent aromatic ring, making its formation kinetically favorable and the primary driver of degradation.[1]

Q2: What are the major degradation products I should expect to see?

A2: The resonance-stabilized carbocation intermediate can undergo several subsequent reactions, leading to a few key degradation products:

  • 4-Bromo-2-vinylphenol: This is the product of an E1 elimination reaction, where a proton is lost from the methyl group. This is often the major degradation product.

  • Oligomers/Polymers: The vinylphenol product is electron-rich and highly susceptible to acid-catalyzed polymerization. This often manifests as an intractable baseline or the formation of "heavy" byproducts in chromatographic analysis.[2]

  • Bis-ether Dimer: The carbocation can be trapped by a nucleophilic attack from the benzylic hydroxyl group of another molecule of 4-Bromo-2-(1-hydroxyethyl)phenol, forming a dimeric ether. This is more likely to occur at higher substrate concentrations.

Q3: My goal is to perform a reaction on the phenol, but my benzylic alcohol is degrading. What are my options?

A3: If the benzylic alcohol must be preserved during an acidic step, a protecting group strategy is essential. The choice of protecting group is critical, as it must be stable to the acidic conditions required for your primary reaction while being removable later under orthogonal conditions. Common protecting groups for alcohols include esters and certain ethers.[3][4] For instance, converting the alcohol to an acetate ester can provide stability against mild acidic conditions.

Q4: How do factors like temperature and acid concentration affect the rate of degradation?

A4: Both temperature and acid concentration are critical variables.

  • Acid Concentration (pH): The rate of the initial protonation step is directly proportional to the concentration of H⁺ ions. Therefore, stronger acids or lower pH values will dramatically accelerate the degradation.

  • Temperature: The dehydration reaction has a significant activation energy. Increasing the reaction temperature provides the energy needed to overcome this barrier, leading to a much faster rate of degradation. Reactions involving the dehydration of similar 1-phenylethanol structures are often conducted at elevated temperatures (180-300°C for industrial processes) to drive the reaction to completion, highlighting the importance of keeping temperatures low when stability is desired.[2]

Part 2: Mechanistic Pathways and Visualizations

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing experimental design.

Primary Degradation Pathway: Acid-Catalyzed Dehydration

The dominant degradation route is an E1 elimination reaction. The process is initiated by the protonation of the benzylic alcohol, followed by the loss of water to form a stable carbocation, which then eliminates a proton to yield the vinylphenol.

G cluster_0 cluster_1 A 4-Bromo-2-(1-hydroxyethyl)phenol B Protonated Oxonium Ion A->B + H⁺ C Benzylic Carbocation (Resonance Stabilized) B->C - H₂O (Rate-Determining Step) D 4-Bromo-2-vinylphenol C->D - H⁺ (Elimination) F Ether Dimer C->F + Starting Material (SN1 Nucleophilic Attack) E Polymerization D->E Acid-Catalyzed

Caption: Primary acid-catalyzed degradation pathway of 4-Bromo-2-(1-hydroxyethyl)phenol.

Part 3: Troubleshooting Guide

This guide provides solutions to specific experimental observations.

Observation / Problem Probable Cause Recommended Troubleshooting Steps & Validation
A new, less polar spot appears on TLC/HPLC that grows over time.Formation of 4-Bromo-2-vinylphenol. The loss of the polar hydroxyl group makes the dehydration product less polar.1. Confirm Identity: Analyze the sample via LC-MS. Look for a mass corresponding to the starting material minus 18 Da (the mass of water). 2. Mitigate: Reduce the reaction temperature significantly (e.g., from room temperature to 0°C). Use the weakest possible acid concentration that still allows for your desired reaction to proceed.
The reaction mixture turns dark, and a sticky or solid precipitate forms.Polymerization of the vinylphenol intermediate. Vinylphenols are notoriously unstable and readily polymerize in the presence of acid.[2]1. Immediate Action: Drastically lower the temperature and shorten the reaction time. 2. Alternative Strategy: Re-evaluate if the acidic step is necessary. Could a different synthetic route avoid harsh acidic conditions altogether? If not, consider protecting the benzylic alcohol prior to this step.
LC-MS analysis shows a peak with a mass approximately double that of the starting material.Formation of a dimeric ether. This occurs when the benzylic carbocation is trapped by another molecule of the starting alcohol.1. Favor Unimolecular Reactions: Decrease the concentration of the substrate. Running the reaction under more dilute conditions will reduce the frequency of bimolecular collisions, disfavoring ether formation relative to the intramolecular elimination.
No reaction or degradation is observed, even in acid.Insufficiently harsh conditions. The dehydration reaction requires a certain activation energy.1. Controlled Increase: If degradation is the goal (e.g., for a forced degradation study), cautiously increase the temperature in controlled increments (e.g., 10-20°C) or incrementally increase the acid concentration. Monitor the reaction closely by HPLC to track the onset of degradation.

Part 4: Experimental Protocols

Protocol 1: HPLC Method for Monitoring Stability

This protocol provides a baseline HPLC method to quantify the degradation of 4-Bromo-2-(1-hydroxyethyl)phenol.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of 4-Bromo-2-(1-hydroxyethyl)phenol in acetonitrile.

    • In a vial, add 100 µL of the stock solution to 900 µL of the desired acidic solution (e.g., 0.1 N HCl). This is your T=0 sample; inject immediately.

    • Place the vial in a heating block at the desired temperature (e.g., 40°C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of base if necessary, and inject into the HPLC.

    • Calculate the percentage of the remaining parent compound by comparing the peak area at each time point to the T=0 sample.

Workflow for Stability Assessment

G A Prepare 1 mg/mL Stock Solution in Acetonitrile B Mix Stock with Acidic Medium (e.g., 0.1 N HCl) A->B C Inject T=0 Sample into HPLC B->C D Incubate at Desired Temperature (e.g., 40°C) B->D E Sample at Time Points (1h, 2h, 4h, etc.) D->E F Neutralize & Inject Samples E->F G Analyze Data: Calculate % Degradation vs. Time F->G

Caption: Experimental workflow for assessing the stability of the compound via HPLC.

References

  • Filo. (2025, November 20). What are the typical reactions of benzylic alcohol?
  • University of Calgary. Protecting Groups.
  • Google Patents. CN102361838A - Dehydration of 1-phenyl ethanol.
  • Beilstein-Institut. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. PMC.
  • ResearchGate. Protection for Phenols and Catechols | Request PDF.
  • BenchChem. (2025). Efficacy comparison of different protecting groups for phenols in synthesis.
  • ResearchGate. (2015, April 7). Dehydration-dehydrogenation of 1-phenylethanol over acid-basic catalysts.
  • University of Windsor. Alcohol Protecting Groups.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol?
  • ResearchGate. Reactions of benzyl alcohol under different reaction conditions.
  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups.
  • ACS Publications. (2024, October 11). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts.

Sources

Validation & Comparative

A Multi-faceted Approach to the Structural Elucidation of 4-Bromo-2-(1-hydroxyethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. For the synthetic chemist, confirming that the molecule in the flask is the molecule that was intended is a non-negotiable checkpoint. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-2-(1-hydroxyethyl)phenol, presenting it not as an isolated technique, but as the central pillar in a comprehensive, multi-technique approach to structural verification. We will explore the causality behind spectral features and compare the insights gained from ¹H NMR with those from complementary analytical methods, offering a robust, self-validating workflow for researchers.

The Cornerstone of Analysis: Predicting and Interpreting the ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful and frequently used tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. Before acquiring a spectrum, a seasoned scientist first hypothesizes the expected outcome based on established principles of chemical shifts, spin-spin coupling, and integration.

The structure of 4-Bromo-2-(1-hydroxyethyl)phenol presents several distinct proton environments, each governed by the electronic and spatial interplay of the substituents on the phenol ring.

Predicted ¹H NMR Spectral Data for 4-Bromo-2-(1-hydroxyethyl)phenol

Proton LabelChemical EnvironmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
HcAromatic, ortho to -OH, meta to -Br6.8 - 7.0Doublet (d)Jca ≈ 8.5 Hz (ortho)1H
HaAromatic, ortho to -Br, meta to -OH7.2 - 7.4Doublet of Doublets (dd)Jac ≈ 8.5 Hz (ortho), Jab ≈ 2.5 Hz (meta)1H
HbAromatic, ortho to -CH(OH)CH₃, meta to -Br7.4 - 7.6Doublet (d)Jba ≈ 2.5 Hz (meta)1H
HdMethine, -CH (OH)CH₃4.8 - 5.1Quartet (q)Jde ≈ 6.5 Hz1H
HeMethyl, -CH(OH)CH1.4 - 1.6Doublet (d)Jed ≈ 6.5 Hz3H
Hf (Phenolic)Phenolic -OH 4.5 - 8.0 (variable)Broad Singlet (br s)N/A1H
Hg (Alcoholic)Alcoholic -OH 1.5 - 5.0 (variable)Broad Singlet (br s) or t/dVariable1H
Deconstructing the Predictions: The Causality Behind the Data
  • Aromatic Protons (Ha, Hb, Hc): The chemical shifts of these protons are dictated by the combined electronic effects of the three substituents. The hydroxyl (-OH) group is a strong electron-donating group (EDG), shielding the ortho (Hc) and para protons and shifting them upfield. Conversely, the bromine (-Br) is an electron-withdrawing group (EWG) that deshields protons. The hydroxyethyl group is weakly activating. This interplay results in a predictable downfield-to-upfield order of Hb > Ha > Hc. The splitting patterns are governed by neighborly interactions: Hc is split only by its ortho neighbor Ha, resulting in a doublet. Ha is split by both its ortho neighbor Hc and its meta neighbor Hb, giving a doublet of doublets. Hb is split only by its meta neighbor Ha, appearing as a doublet with a smaller coupling constant. The magnitude of the coupling constant, J, is distance-dependent; ortho coupling (³J) is typically 7-10 Hz, while meta coupling (⁴J) is smaller at 2-3 Hz.[1]

  • Ethyl Group Protons (Hd, He): The methine proton (Hd) is directly attached to a carbon bearing an oxygen atom, which strongly deshields it, pushing its chemical shift downfield to the ~4.9 ppm region. It is split by the three equivalent protons of the adjacent methyl group (He), resulting in a quartet (n+1 = 3+1 = 4). The methyl protons (He) are split by the single methine proton (Hd), appearing as a doublet (n+1 = 1+1 = 2). The coupling constant between Hd and He is reciprocal and typically falls in the 6-8 Hz range.[2]

  • Labile Protons (-OH, Hf, Hg): The chemical shifts of hydroxyl protons are highly variable and depend on solvent, concentration, and temperature.[3] In a non-polar aprotic solvent like CDCl₃, they often appear as broad singlets due to rapid chemical exchange with trace amounts of water or acid.[4] This exchange decouples them from adjacent protons. To confirm their identity, a "D₂O shake" can be performed; adding a drop of deuterium oxide to the NMR tube results in H/D exchange, causing the -OH signals to disappear from the spectrum.[4] In a hydrogen-bond-accepting solvent like DMSO-d₆, this exchange is slowed, often revealing sharp signals that couple with neighboring protons.[5][6]

The Experimental Workflow: A Protocol for Self-Validating Data

Achieving a high-quality, interpretable spectrum requires a meticulous experimental approach. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Protocol: High-Resolution ¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of dry 4-Bromo-2-(1-hydroxyethyl)phenol into a clean, dry vial.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For initial analysis, CDCl₃ is common. Ensure the solvent is from a fresh, sealed ampule to minimize water content.[7]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Spectrometer Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of a well-shimmed field.

    • Acquire a standard, one-pulse ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a sufficient relaxation delay (D1) of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) to generate the spectrum.

    • Phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the signals to determine the relative ratio of protons in each environment.

    • Analyze the peak multiplicities and measure the coupling constants.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh 5-10 mg Sample Solvent Add ~0.7 mL CDCl3 + TMS Sample->Solvent Dissolve Vortex to Dissolve Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire 1D 1H Spectrum Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS (0 ppm) Phase->Calibrate Integrate Integrate & Analyze Calibrate->Integrate

Fig 1. Standard workflow for ¹H NMR sample preparation and data acquisition.

A Comparative Framework for Unambiguous Structure Confirmation

While ¹H NMR provides the initial blueprint, a truly rigorous structural assignment relies on corroborating evidence from orthogonal techniques. Each method interrogates the molecule from a different perspective, and their combined data create a comprehensive and irrefutable structural proof.

G Molecule 4-Bromo-2-(1-hydroxyethyl)phenol H_NMR 1H NMR (Proton Framework & Connectivity) Molecule->H_NMR C_NMR 13C NMR / DEPT (Carbon Skeleton & Type) H_NMR->C_NMR COSY 2D COSY (H-H Correlations) H_NMR->COSY HMBC 2D HMBC (Long-Range C-H Correlations) H_NMR->HMBC IR IR Spectroscopy (Functional Groups) H_NMR->IR MS Mass Spectrometry (Molecular Weight & Formula) H_NMR->MS

Fig 2. A multi-technique strategy for complete structural elucidation.
Comparison of Analytical Techniques for Structural Elucidation
TechniqueInformation GainedAdvantagesLimitations
¹³C NMR Provides the number of unique carbon environments and their electronic nature.Directly observes the carbon backbone. DEPT variants distinguish between CH₃, CH₂, CH, and quaternary carbons.Low natural abundance of ¹³C requires longer acquisition times. Does not directly show connectivity.
2D COSY Shows correlations between protons that are spin-coupled (typically 2-3 bonds apart).Excellent for confirming neighboring protons, such as those in the ethyl group (Hd-He) and the aromatic ring (Hc-Ha, Ha-Hb).Does not show correlations across non-coupling groups (e.g., across the ether linkage or to quaternary carbons).
2D HMBC/HSQC HSQC correlates directly bonded C-H pairs. HMBC shows correlations between protons and carbons over 2-4 bonds.Crucial for unambiguous assignment. Can confirm the position of the bromo and hydroxyethyl groups by showing correlations from aromatic protons to the carbons of the substituents.Requires more instrument time and expertise to interpret.
IR Spectroscopy Identifies the presence of key functional groups.Quick and definitive for functional groups. Expect a broad O-H stretch (~3200-3600 cm⁻¹), C-O stretches (~1050-1250 cm⁻¹), and aromatic C=C stretches (~1500-1600 cm⁻¹).[8]Provides no information on the connectivity or overall carbon skeleton.
Mass Spectrometry Determines the molecular weight and elemental formula (with high resolution MS). Fragmentation patterns provide structural clues.Extremely sensitive. Confirms the molecular formula (C₈H₉BrO₂). Characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1) will be visible in the molecular ion peak.Isomer differentiation can be difficult without tandem MS/MS. Provides inferred, not direct, structural connectivity.

Conclusion

The analysis of the ¹H NMR spectrum of 4-Bromo-2-(1-hydroxyethyl)phenol serves as a powerful case study in modern structural elucidation. A predictive analysis based on fundamental principles of shielding, deshielding, and spin-spin coupling allows for the formation of a strong structural hypothesis. However, true scientific rigor demands a multi-faceted approach. By integrating ¹H NMR with ¹³C NMR, 2D correlation experiments (COSY, HMBC), IR spectroscopy, and mass spectrometry, we construct a network of interlocking data points. This workflow, grounded in causality and cross-verification, transforms a spectral interpretation into an unambiguous structural assignment, providing the trustworthy foundation necessary for advancing research and development.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics. Available at: [Link]

  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1973). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Spyros, A., & Dais, P. (2009). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Magnetic Resonance in Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of phenol.
  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • University of Regensburg. (n.d.). Spin-Spin Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2022). Spin-Spin Coupling. Available at: [Link]

  • Pouchert, C. J. (1993). The Aldrich Library of NMR Spectra. Aldrich Chemical Company.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reddit r/Chempros. (2023). Hydroxyl Groups in NMR. Discussion thread. Available at: [Link]

  • Salman, S. R., & Kamounah, F. S. (1993). ¹H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular Spectroscopy.
  • JEOL. (n.d.). How to read NMR spectra from the basics. JEOL Ltd. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Grealis, R. J., & O'Donovan, D. H. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • McMurry, J. (2016). Organic Chemistry. Cengage Learning.
  • University of Calgary. (n.d.). Infrared Spectroscopy Table.

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A Comparative Guide to Hydroxyl Group Peaks in the IR Spectra of Bromophenols and Brominated Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification. The hydroxyl (-OH) group, in particular, provides a highly informative and characteristic absorption band. However, its position and shape are exquisitely sensitive to the molecular environment. This guide provides an in-depth comparison of the -OH stretching vibrations in phenols versus aliphatic alcohols, with a specific focus on how bromine substitution impacts the IR spectrum. We will explore the nuanced differences between bromophenol isomers and a representative brominated alcohol, grounded in the principles of molecular structure and hydrogen bonding.

The Fundamentals: Why Phenolic and Alcoholic OH Peaks Differ

The vibrational frequency of the O-H bond in an IR spectrum is primarily governed by the bond's strength and the masses of the hydrogen and oxygen atoms. Generally, the O-H stretching absorption is found in the region of 3200-3650 cm⁻¹[1]. However, the electronic environment significantly influences this, leading to a key distinction between alcohols and phenols.

In an aliphatic alcohol , the -OH group is attached to a saturated sp³-hybridized carbon. In contrast, the -OH group in a phenol is bonded to an sp²-hybridized carbon of an aromatic ring. The oxygen's lone pair of electrons in a phenol can delocalize into the aromatic π-system. This resonance effect increases the electron density of the ring and weakens the O-H bond, making phenols more acidic than alcohols. This fundamental electronic difference, combined with the profound effects of hydrogen bonding, dictates the appearance of their respective -OH peaks in the IR spectrum.

Hydrogen bonding, in particular, is a dominant factor. It weakens the O-H bond, causing a downward shift (to a lower wavenumber) in the stretching frequency[2]. The strength and nature of this hydrogen bonding—be it between molecules (intermolecular ) or within the same molecule (intramolecular )—dramatically alter the peak's position and shape.

  • Free (non-hydrogen-bonded) -OH groups give rise to a sharp, narrow peak around 3600-3650 cm⁻¹[1]. This is typically observed only in the gas phase or in very dilute solutions with a non-polar solvent.

  • Intermolecularly hydrogen-bonded -OH groups , common in concentrated samples of alcohols and phenols, result in a broad, intense absorption band at a lower frequency, typically between 3200-3550 cm⁻¹[1]. The broadness arises from the fact that a sample contains a wide distribution of hydrogen bond strengths, leading to a multitude of slightly different absorption frequencies that coalesce into a single broad peak.

  • Intramolecular hydrogen bonding occurs when the -OH group can form a hydrogen bond with a nearby atom within the same molecule. This also shifts the -OH peak to a lower frequency, but the resulting peak is often sharper and less dependent on concentration compared to its intermolecular counterpart[2].

The Influence of Bromine Substitution: A Tale of Three Isomers

When a bromine atom is introduced onto the phenol ring, its position relative to the hydroxyl group creates distinct molecular environments that are readily distinguishable by IR spectroscopy. Bromine is an electron-withdrawing atom, which can influence the acidity of the phenol and, consequently, the O-H bond character. However, the most dramatic effect on the -OH peak for bromophenol isomers stems from the interplay of steric and electronic effects on hydrogen bonding.

Let's compare the three isomers: 2-bromophenol, 3-bromophenol, and 4-bromophenol.

2-Bromophenol: The Signature of Intramolecular Hydrogen Bonding

In 2-bromophenol, the bromine atom is in the ortho position, adjacent to the hydroxyl group. This proximity allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the lone pair of electrons on the bromine atom.

This internal hydrogen bond is a defining feature of the molecule's IR spectrum. It "locks" the O-H group in a cis conformation and significantly weakens the O-H bond. As a result, the O-H stretching frequency is shifted to a lower wavenumber. Crucially, because this interaction is intramolecular, it is largely independent of the sample's concentration. Even in dilute solutions, the majority of molecules will exhibit this internal hydrogen bonding. This typically results in a sharper, more defined -OH peak compared to phenols that only hydrogen bond intermolecularly[3].

3-Bromophenol and 4-Bromophenol: Intermolecular Interactions Dominate

In the meta (3-bromophenol) and para (4-bromophenol) isomers, the bromine atom is too far from the hydroxyl group to form an intramolecular hydrogen bond. Therefore, in a neat or concentrated sample, the -OH groups will primarily engage in intermolecular hydrogen bonding with neighboring bromophenol molecules.

This results in the characteristic broad and intense O-H absorption band seen in most phenols and alcohols in the condensed phase. The exact position of this broad peak can be subtly influenced by the electronic effect of the bromine, but the dominant feature is the broadness indicative of a wide range of intermolecular hydrogen bond strengths.

Bromophenols vs. Brominated Alcohols: A Clear Distinction

To highlight the difference between a phenolic and an alcoholic -OH group in a brominated compound, we can compare the spectra of the bromophenol isomers with that of a representative brominated alcohol, such as (R)-(-)-2-Bromo-1-phenylethanol.

In this aliphatic alcohol, the -OH group is attached to a carbon that is not part of an aromatic ring. While the bromine atom is present on the adjacent carbon, the electronic delocalization seen in phenols is absent. The -OH group in 2-bromo-1-phenylethanol will engage in standard intermolecular hydrogen bonding , similar to other alcohols. This will produce a broad O-H stretching band. The key difference lies in the position of the C-O stretching vibration, which for phenols appears at a higher wavenumber (around 1200-1250 cm⁻¹) compared to aliphatic alcohols (1000-1200 cm⁻¹)[4][5].

Comparative Data Summary

The following table summarizes the key IR absorption frequencies for the hydroxyl group in phenol, its brominated isomers, and a representative brominated alcohol.

CompoundStructureO-H Stretching Frequency (cm⁻¹)C-O Stretching Frequency (cm⁻¹)Predominant Hydrogen Bonding TypePeak Characteristics
Phenol

~3337 (broad)~1224IntermolecularVery broad, strong
2-Bromophenol

~3540 (sharp)~1220IntramolecularSharper, less concentration-dependent
3-Bromophenol

~3350 (broad)~1230IntermolecularBroad, strong
4-Bromophenol

~3350 (broad)~1225IntermolecularBroad, strong
(R)-(-)-2-Bromo-1-phenylethanol

~3385 (broad)~1054IntermolecularBroad, strong

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., neat liquid, KBr pellet, solution) and the instrument's resolution. The data for the bromophenols is referenced from the NIST Chemistry WebBook[6][7] and for the bromo-alcohol from a technical guide by BenchChem[2].

Visualizing the Difference: Hydrogen Bonding Diagrams

The structural differences that lead to these distinct IR spectra can be visualized through the following diagrams illustrating the dominant hydrogen bonding modes.

G cluster_0 Intramolecular H-Bonding in 2-Bromophenol cluster_1 Intermolecular H-Bonding in 4-Bromophenol O1 O H1 H O1->H1 Ring1 Aromatic Ring O1->Ring1 Br1 Br H1->Br1 H-bond Br1->Ring1 O2 O H2 H O2->H2 Ring2 Aromatic Ring O2->Ring2 O3 O H2->O3 H-bond Br2 Br Br2->Ring2 H3 H O3->H3 Ring3 Aromatic Ring O3->Ring3 Br3 Br Br3->Ring3

Caption: Hydrogen bonding in 2-bromophenol vs. 4-bromophenol.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To reliably differentiate these compounds, adherence to a validated experimental protocol is paramount. The following outlines a standard procedure for obtaining an IR spectrum of a liquid or solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain a high-quality mid-IR spectrum (4000-400 cm⁻¹) of a brominated phenol or alcohol to identify the position and shape of the O-H stretching vibration.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Materials:

  • Sample (e.g., 2-bromophenol, 4-bromophenol, or 2-bromo-1-phenylethanol)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory is correctly installed and aligned.

    • Verify that the sample compartment is free of contaminants.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This is a critical step to measure the instrument's response and the ambient atmosphere (water vapor, CO₂), which will be subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.

  • Sample Application:

    • For liquid samples: Place a single drop of the neat liquid onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • For solid samples: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure arm to apply consistent and firm pressure, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum to identify the peak corresponding to the O-H stretch (typically in the 3200-3600 cm⁻¹ region).

    • Use the software's tools to label the exact wavenumber of the peak maximum.

    • Observe the shape of the peak: is it broad and rounded (indicative of intermolecular H-bonding) or relatively sharp (suggesting intramolecular H-bonding or a free -OH)?

    • Identify the C-O stretching peak (1000-1250 cm⁻¹) to further distinguish between phenolic and alcoholic structures.

  • Cleaning:

    • Thoroughly clean the ATR crystal and pressure arm tip with a fresh, solvent-dampened wipe to prevent cross-contamination between samples.

Caption: Workflow for Acquiring an IR Spectrum via ATR.

Conclusion

The position and shape of the hydroxyl O-H stretching peak in an IR spectrum serve as a powerful diagnostic tool for distinguishing between different molecular structures. The clear contrast between the broad, intermolecularly hydrogen-bonded -OH peaks of 3- and 4-bromophenol and the sharper, intramolecularly hydrogen-bonded -OH peak of 2-bromophenol demonstrates the profound influence of substituent position. Furthermore, the comparison with a brominated aliphatic alcohol underscores the fundamental electronic and structural differences between phenols and alcohols, which are reflected not only in the O-H stretch but also in the characteristic C-O stretching region. By understanding these principles and employing rigorous experimental technique, researchers can confidently leverage IR spectroscopy for the structural elucidation of hydroxyl-containing compounds.

References

  • Abraham, R. J., et al. (n.d.). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Royal Society of Chemistry. Retrieved from [Link]

  • JoVE. (2024). IR Spectrum Peak Broadening: Hydrogen Bonding. Journal of Visualized Experiments. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). Infrared spectra of alcohols and phenols. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 24: Phenols. Retrieved from [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

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A Comparative Guide to the Structural Analysis of 1-(5-Bromo-2-hydroxyphenyl)ethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and intermolecular interactions. This guide delves into the structural analysis of 1-(5-bromo-2-hydroxyphenyl)ethanol, a compound of interest in synthetic chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this guide provides a comprehensive framework for its analysis. We will outline a robust experimental protocol for its crystallization and X-ray diffraction analysis, and subsequently, compare its anticipated structural features with several closely related Schiff base derivatives whose crystal structures have been determined. This comparative approach offers valuable insights into the potential solid-state behavior of the target molecule.

Part 1: The Experimental Blueprint: Determining the Crystal Structure of 1-(5-bromo-2-hydroxyphenyl)ethanol

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.[1] This is often the most challenging step, requiring careful control over purity, solvent selection, and crystallization conditions.[2]

Synthesis of the Precursor: 1-(5-bromo-2-hydroxyphenyl)ethanone

The synthesis of the target molecule, 1-(5-bromo-2-hydroxyphenyl)ethanol, would typically proceed via the reduction of its corresponding ketone, 1-(5-bromo-2-hydroxyphenyl)ethanone. A common route to this precursor involves the Friedel-Crafts acylation of 4-bromophenol.

Proposed Crystallization Protocol for 1-(5-bromo-2-hydroxyphenyl)ethanol

Obtaining crystals suitable for X-ray diffraction requires a methodical approach to screen various solvents and crystallization techniques.[2][3]

Step-by-Step Methodology:

  • Purification: The synthesized 1-(5-bromo-2-hydroxyphenyl)ethanol must be of high purity. Techniques such as column chromatography or recrystallization should be employed to remove any impurities that could hinder crystal growth.

  • Solvent Screening: A range of solvents should be tested to find one in which the compound is moderately soluble.[2] Solvents to consider include ethanol, methanol, acetone, ethyl acetate, and dichloromethane, as well as binary mixtures.

  • Crystal Growth Techniques:

    • Slow Evaporation: A saturated or near-saturated solution of the compound is prepared and filtered into a clean vial.[2] The vial is loosely covered to allow for the slow evaporation of the solvent. This is a widely used and effective method for small molecules.[2]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[4]

    • Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even further in a refrigerator or freezer.

X-ray Diffraction Analysis

Once suitable single crystals (typically >0.1 mm in all dimensions) are obtained, they are subjected to X-ray diffraction analysis.[1]

Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Technique Crystallization Technique (e.g., Slow Evaporation) Solvent->Technique Mount Crystal Mounting Technique->Mount Diffractometer Data Collection (Diffractometer) Mount->Diffractometer Solve Structure Solution (e.g., SHELXS) Diffractometer->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validation Validation & Analysis Refine->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 2: A Comparative Structural Analysis with Schiff Base Derivatives

In the absence of a determined structure for 1-(5-bromo-2-hydroxyphenyl)ethanol, we can gain significant insights by examining the crystal structures of its derivatives. The following compounds share the core 1-(5-bromo-2-hydroxyphenyl)ethylidene moiety and provide a basis for understanding potential intermolecular interactions and conformational preferences.

  • Compound A: N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide[5][6]

  • Compound B: N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide[7]

  • Compound C: N′-[(1E)-1-(5-bromo-2-hydroxyphenyl)ethylidene]pyridine-4-carbohydrazide monohydrate[8]

Crystallographic Data Comparison
ParameterCompound A[6]Compound B[7]Compound C[8]
Formula C₁₅H₁₂BrN₃O₄C₁₅H₁₃BrN₂O₂C₁₄H₁₂BrN₃O₂·H₂O
Crystal System OrthorhombicMonoclinicNot specified
Space Group Pna2₁P2₁/cNot specified
a (Å) 40.381 (13)7.3761 (15)Not specified
b (Å) 5.0598 (16)28.270 (6)Not specified
c (Å) 7.168 (2)8.6089 (13)Not specified
β (˚) 90116.928 (12)Not specified
V (ų) 1464.5 (8)1600.5 (5)Not specified
Z 44Not specified

The variation in crystal systems and space groups among these closely related molecules underscores how subtle changes in molecular structure (e.g., the substituent on the benzohydrazide moiety) can lead to profound differences in the overall crystal packing.

Key Structural Features and Intermolecular Interactions

A consistent and critical feature across all three derivatives is the presence of an intramolecular O—H···N hydrogen bond .[5][6][7][8] This interaction involves the hydroxyl group of the 2-hydroxyphenyl ring and the imine nitrogen atom. This strong, six-membered ring-forming hydrogen bond significantly influences the planarity and conformation of the molecule. It is highly probable that in the solid state, 1-(5-bromo-2-hydroxyphenyl)ethanol would also exhibit strong intermolecular hydrogen bonding involving its hydroxyl groups.

In addition to the intramolecular hydrogen bond, the crystal packing of these derivatives is stabilized by various intermolecular forces:

  • Compound A: Molecules are linked by intermolecular N—H···O hydrogen bonds, forming one-dimensional chains.[5][6]

  • Compound B: The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds.[7]

  • Compound C: The presence of a water molecule facilitates a network of hydrogen bonds, including N—H···O(water), O(water)—H···O(carbonyl), and O(water)—H···N(pyridyl) interactions, creating supramolecular ribbons.[8] This structure is further stabilized by Br···Br halogen bonding.[8]

intermolecular_interactions cluster_interactions Key Intermolecular Interactions A Compound A (Nitrobenzohydrazide) HBond_NH_O N-H...O H-Bond A->HBond_NH_O HBond_OH_N Intramolecular O-H...N H-Bond A->HBond_OH_N B Compound B (Benzohydrazide) B->HBond_NH_O B->HBond_OH_N C Compound C (Isonicotinohydrazide) C->HBond_NH_O C->HBond_OH_N HalogenBond Br...Br Halogen Bond C->HalogenBond PiPi π-π Stacking C->PiPi Target 1-(5-bromo-2-hydroxyphenyl)ethanol (Predicted) HBond_OH_O O-H...O H-Bond Target->HBond_OH_O

Caption: Predicted and observed intermolecular interactions in the target compound and its derivatives.

Conclusion

While the definitive crystal structure of 1-(5-bromo-2-hydroxyphenyl)ethanol remains to be determined, a comprehensive analysis of its more complex Schiff base derivatives provides a strong foundation for predicting its solid-state behavior. The prevalence of strong hydrogen bonding, particularly the intramolecular O—H···N interaction in the derivatives, suggests that intermolecular O—H···O hydrogen bonding would be a dominant feature in the crystal packing of the target alcohol. The presented experimental workflow offers a clear path for the future elucidation of its structure. This comparative approach not only highlights the structural nuances among related molecules but also reinforces the importance of systematic crystallographic studies in understanding molecular architecture and its implications for materials science and drug design.

References

  • Zheng, C.-Z., Wang, L., Liu, J., & Wang, Y.-J. (2011). N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1809. [Link]

  • Zheng, C.-Z., Wang, L., Liu, J., & Wang, Y.-J. (2011). N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 7), o1809. [Link]

  • Wang, L., Liu, J., & Zheng, C.-Z. (2009). N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2487. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 12, 2026, from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved February 12, 2026, from [Link]

  • (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Tiefenbacher, K. (2017). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 56(40), 12054-12058. [Link]

  • Jotani, M. M., et al. (2017). 1-(5-Bromo-2-hydroxyphenyl)ethylidene]isonicotinohydrazide monohydrate: crystal structure and Hirshfeld surface analysis. IUCrData, 2(5), x170689. [Link]

Sources

Technical Comparison: Structural Elucidation and Functional Differentiation of Brominated Hydroxyethylphenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a systematic, evidence-based approach to distinguishing 4-Bromo-2-(1-hydroxyethyl)phenol (Molecule A) from its isomer 2-Bromo-4-(2-hydroxyethyl)phenol (Molecule B).

These two compounds share the same molecular formula (


) and molecular weight (

), yet they possess distinct chemical reactivities and pharmacological profiles due to the nature of their alcohol side chains (secondary benzylic vs. primary homobenzylic) and the position of the bromine substituent.

Structural Analysis & Isomer Definition

Before initiating experimental protocols, it is critical to define the structural divergence that dictates the analytical strategy.

FeatureMolecule A Molecule B
IUPAC Name 4-Bromo-2-(1-hydroxyethyl)phenol2-Bromo-4-(2-hydroxyethyl)phenol
Alcohol Type Secondary (

) Benzylic
Primary (

) Homobenzylic
Side Chain


Br Position Para (4-position) relative to PhenolOrtho (2-position) relative to Phenol
Common Origin Reduction of 4-bromo-2-acetylphenolBromination of Tyrosol (4-(2-hydroxyethyl)phenol)

Spectroscopic Fingerprinting (NMR)[2]

Nuclear Magnetic Resonance (NMR) is the definitive method for differentiation. The aliphatic region provides the "smoking gun" due to the different proton environments of the hydroxyethyl chains.

Proton ( ) NMR Strategy

Objective: Identify the coupling pattern of the alkyl side chain.

  • Molecule A (The "Doublet-Quartet" Pattern): The side chain is a methyl group attached to a methine carbon.

    • 
      :  A distinct doublet  (
      
      
      
      ) corresponding to the terminal methyl group (
      
      
      ).
    • 
      :  A quartet  (
      
      
      
      ) corresponding to the benzylic methine proton (
      
      
      ).
  • Molecule B (The "Triplet-Triplet" Pattern): The side chain consists of two adjacent methylene groups.

    • 
      :  A triplet  (
      
      
      
      ) for the benzylic methylene (
      
      
      ).
    • 
      :  A triplet  (
      
      
      
      ) for the hydroxymethylene (
      
      
      ).
Carbon ( ) NMR Strategy

Objective: Confirm carbon hybridization and count.

  • Molecule A: Shows a signal for a methyl carbon (

    
    ) and a deshielded secondary benzylic carbon (
    
    
    
    ).
  • Molecule B: Shows two methylene signals.[1][2] The carbon attached to oxygen is typically at

    
     (primary alcohol), and the benzylic carbon is at 
    
    
    
    .
Experimental Protocol: NMR Sample Preparation
  • Solvent: Dissolve

    
     of sample in 
    
    
    
    of DMSO-d6 (preferred over
    
    
    to visualize the labile
    
    
    protons and prevent peak broadening due to exchange).
  • Acquisition: Run standard

    
     (min 16 scans) and 
    
    
    
    (min 256 scans).
  • 
     Shake (Optional):  If the 
    
    
    
    peaks overlap with alkyl signals, add 1 drop of
    
    
    and re-run. The
    
    
    signals will disappear, clarifying the splitting patterns.

Functional Differentiation (Chemical Reactivity)

If spectroscopic facilities are unavailable or ambiguous (e.g., in a complex crude mixture), chemical oxidation provides a binary visual or chromatographic result.

The Oxidation Test (Jones or Dess-Martin)
  • Molecule A (Secondary Alcohol): Oxidizes to a Ketone (Acetophenone derivative).

    • Result: Product is stable. IR shows loss of broad

      
       stretch and appearance of conjugated ketone 
      
      
      
      (
      
      
      ).
  • Molecule B (Primary Alcohol): Oxidizes to an Aldehyde , which (under Jones conditions) rapidly over-oxidizes to a Carboxylic Acid .

    • Result: Product is acidic. Significant shift in HPLC retention time and solubility (soluble in bicarbonate).

Visualization of Reactivity Logic

OxidationLogic Start Unknown Isomer Oxidation Oxidation Reaction (e.g., Jones Reagent) Start->Oxidation MolA Molecule A (Secondary Alcohol) Oxidation->MolA If Isomer A MolB Molecule B (Primary Alcohol) Oxidation->MolB If Isomer B Ketone Product: Ketone (4-Bromo-2-acetylphenol) MolA->Ketone -2H ResultA Neutral Stable to further oxidation Ketone->ResultA Acid Product: Carboxylic Acid (2-Bromo-4-hydroxyphenylacetic acid) MolB->Acid +O, -2H ResultB Acidic Soluble in NaHCO3 Acid->ResultB

Figure 1: Divergent oxidation pathways allow for functional confirmation of the isomer structure.

Mass Spectrometry (MS) Fragmentation

In LC-MS or GC-MS analysis, the fragmentation patterns (EI or ESI) differ based on the stability of the resulting carbocations.

  • Molecule A (Benzylic Cleavage):

    • Likely to show a prominent [M-15] peak (Loss of methyl radical,

      
      ) to form a stabilized oxonium ion.
      
    • May show [M-18] (Loss of water) due to the ease of elimination to form a styrene-like double bond (conjugated with the ring).

  • Molecule B (Homobenzylic Cleavage):

    • Often shows a [M-31] peak (Loss of hydroxymethyl radical,

      
      ) to form a benzyl cation (tropylium ion rearrangement).
      
    • McLafferty rearrangement is less likely here but simple cleavage of the side chain is dominant.

Summary of Distinguishing Features

MethodMolecule A (4-Br,

OH)
Molecule B (2-Br,

OH)
1H NMR (Aliphatic) Doublet (

) + Quartet (

)
Triplet (

) + Triplet (

)
13C NMR (Aliphatic) Methyl (

) + Methine (

)
Methylene (

) + Methylene (

)
Oxidation Product Ketone (Neutral)Carboxylic Acid (Acidic)
Fragmentation (MS) Loss of

(

)
Loss of

(

)
Analytical Workflow Diagram

IdentificationWorkflow Sample Unknown Sample (C8H9BrO2) NMR 1H NMR Analysis (DMSO-d6) Sample->NMR Decision Check Aliphatic Region (1.0 - 5.0 ppm) NMR->Decision PathA Doublet (~1.4 ppm) Quartet (~5.0 ppm) Decision->PathA Methyl Group Present PathB Two Triplets (~2.7 & ~3.7 ppm) Decision->PathB Ethylene Chain Present ConclusionA Identify as: 4-Bromo-2-(1-hydroxyethyl)phenol PathA->ConclusionA ConclusionB Identify as: 2-Bromo-4-(2-hydroxyethyl)phenol PathB->ConclusionB

Figure 2: Step-by-step decision tree for identifying the specific isomer using Proton NMR.

References

  • PubChem Compound Summary. (2025). 2-Bromo-4-(2-hydroxyethyl)phenol.[3] National Center for Biotechnology Information. [Link]

  • Zhu, H. L., et al. (2011). Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate. Acta Crystallographica Section E: Structure Reports Online. (Confirming structure and synthesis of Molecule B). [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of Alcohols and Phenols. (General reference for NMR shifts of primary vs secondary benzylic alcohols). [Link][4][2][3][5][6]

  • NIST Chemistry WebBook. Mass Spectra of Phenol Derivatives. (Reference for general fragmentation patterns of brominated phenols). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-(1-hydroxyethyl)phenol and Related Halogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-Bromo-2-(1-hydroxyethyl)phenol. As specific safety data for this exact compound is not extensively published, this guide establishes a robust operational plan by leveraging authoritative data from structurally analogous and well-documented halogenated phenols, such as 4-Bromophenol. This approach ensures that procedures are grounded in the established principles of handling hazardous chemical waste, particularly halogenated organic compounds, thereby safeguarding laboratory personnel and ensuring environmental compliance.

Hazard Identification and Core Properties

Before handling or disposal, a thorough understanding of the compound's potential hazards is critical. Based on data from similar brominated phenolic compounds, 4-Bromo-2-(1-hydroxyethyl)phenol should be treated as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][2][3][4]

This table summarizes the key identification and hazard information, using 4-Bromophenol (CAS: 106-41-2) as a primary reference analogue due to its structural and chemical similarities.

PropertyInformation (based on 4-Bromophenol as a representative analogue)Source(s)
Chemical Name 4-Bromo-2-(1-hydroxyethyl)phenol (Target Compound)
Analogue Compound 4-Bromophenol[5]
CAS Number (Analogue) 106-41-2[5]
Molecular Formula (Analogue) C6H5BrO[5]
Appearance (Expected) White to off-white crystalline solid[5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][6]
Primary Disposal Route Collection as halogenated organic waste for incineration at an approved waste disposal plant.[2][3][7]

Pre-Disposal Safety and Handling Protocols

Proper handling is the first step in a safe disposal process. Adherence to these protocols minimizes exposure risk and prevents accidental release into the environment.

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing appropriate PPE. The causality is clear: to prevent chemical contact through absorption, inhalation, or direct contact.

  • Eye Protection: Wear chemical safety goggles that conform to European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[1][4]

  • Hand Protection: Use chemically resistant protective gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[1][8]

  • Body Protection: A lab coat or long-sleeved clothing is mandatory to prevent skin contact.[1]

Engineering Controls and Safe Handling
  • Ventilation: All work, including weighing and transferring the compound, must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[2][9]

  • Spill Management: In the event of a spill, evacuate non-essential personnel.[10] For small dry spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal as hazardous waste.[3][6] Do not add water, as this can increase the area of contamination.[7] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[11]

Step-by-Step Disposal Protocol

The disposal of 4-Bromo-2-(1-hydroxyethyl)phenol is governed by its classification as a halogenated organic compound. These compounds require specific disposal pathways to prevent the formation of toxic byproducts and ensure complete destruction.

Step 1: Waste Segregation

Rationale: Halogenated organic waste must be segregated from non-halogenated waste. The presence of bromine requires high-temperature incineration with specialized scrubbers to neutralize the resulting hydrogen bromide gas. Mixing waste streams is inefficient, costly, and can lead to regulatory non-compliance.

  • Procedure: Designate a specific, properly labeled hazardous waste container for "Halogenated Organic Waste."[7][12] All waste containing 4-Bromo-2-(1-hydroxyethyl)phenol, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and rinsate, must be placed in this container.

Step 2: Container Selection and Labeling

Rationale: Proper containment and labeling are mandated by law and are essential for the safety of waste handlers. Clear labeling prevents accidental mixing of incompatible chemicals and provides critical information in case of an emergency.

  • Procedure:

    • Select a sturdy, leak-proof container with a tightly sealing lid.[11][13]

    • As soon as the first item of waste is added, affix a hazardous waste label provided by your institution's EHS department.[14]

    • Clearly write the full chemical name, "4-Bromo-2-(1-hydroxyethyl)phenol," and list any other chemical constituents in the container with their approximate percentages.[7]

    • Keep the container closed at all times except when adding waste.[2][6]

Step 3: Decontamination of Empty Containers

Rationale: An "empty" container that once held a hazardous chemical is still considered hazardous waste until properly decontaminated. Triple-rinsing is a standard procedure to render the container non-hazardous.

  • Procedure:

    • Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., ethanol, methanol).[7]

    • Collect the solvent rinsate from all three rinses. This rinsate is now considered hazardous and must be added to your designated "Halogenated Organic Waste" container.[7]

    • After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glassware or plastic. Always confirm this final step with your local EHS guidelines.[7]

Step 4: Waste Storage and Final Disposal

Rationale: Safe storage of accumulated waste is crucial to prevent spills, reactions, and exposure while awaiting pickup.

  • Procedure:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[2]

    • Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents.[10][11]

    • Store containers below eye level to minimize the risk of injury from falling.[11][13]

    • Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS office to arrange for pickup and final disposal.[7][11]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of 4-Bromo-2-(1-hydroxyethyl)phenol.

G Disposal Workflow for 4-Bromo-2-(1-hydroxyethyl)phenol A Identify Waste (Solid compound, contaminated labware, or rinsate) B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Is this a Halogenated Phenol? B->C D Segregate into dedicated 'Halogenated Organic Waste' Container C->D Yes E Consult EHS for proper classification and disposal C->E No / Unsure F Label Container Correctly (Full chemical name, hazards, date) D->F G Store container in designated satellite accumulation area F->G H Container Full or Waste Stream Complete? G->H I Contact EHS for Hazardous Waste Pickup H->I Yes J Continue to add waste (Keep container closed when not in use) H->J No J->G

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.